molecular formula C8H7F3O B1318787 2-(2,4,5-Trifluorophenyl)ethanol CAS No. 883267-70-7

2-(2,4,5-Trifluorophenyl)ethanol

Cat. No.: B1318787
CAS No.: 883267-70-7
M. Wt: 176.14 g/mol
InChI Key: KHFXXIXHSGJQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,5-Trifluorophenyl)ethanol (CAS 883267-70-7) is a fluorinated organic compound with the molecular formula C8H7F3O and a molecular weight of 176.136 g/mol. It serves as a versatile intermediate in organic syntheses . This compound is part of a significant class of phenylacetic acid derivatives, which have documented use in medicinal chemistry research, particularly in the development of antidiabetic agents . The introduction of fluorine atoms into organic molecules is a common strategy in pharmaceutical research, as it can enhance the compound's lipophilicity and metabolic stability, leading to improved biological activity and drug-like properties . Fluorinated precursors like this compound are valuable for synthesizing novel fluorinated flavonoids and chalcones, which are under investigation for their potential anti-inflammatory, antidiabetic, and anticancer applications . As a benzeneethanol derivative, this compound provides a crucial building block for researchers constructing complex molecules for pharmacological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,4,5-trifluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFXXIXHSGJQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590710
Record name 2-(2,4,5-Trifluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883267-70-7
Record name 2-(2,4,5-Trifluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(2,4,5-Trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the synthesis and characterization of 2-(2,4,5-Trifluorophenyl)ethanol. This compound is a crucial intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3] This guide outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a fluorinated aromatic alcohol. Its chemical structure, featuring a trifluorinated phenyl ring, makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[3] The primary application of this compound is as a key precursor in the multi-step synthesis of Sitagliptin.[1][2][3] The synthesis of this intermediate typically involves the reduction of 2,4,5-trifluorophenylacetic acid.[1]

Chemical Properties
PropertyValueReference
Molecular Formula C₈H₇F₃O[4]
Molecular Weight 176.14 g/mol [4]
Appearance Liquid[4]
Purity ≥97%[5]

Synthesis of this compound

A prevalent method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2,4,5-trifluorophenylacetic acid.[1] While various reducing agents can be employed, borane complexes are effective for this transformation.

Synthesis Workflow

SynthesisWorkflow A 2,4,5-Trifluorophenylacetic Acid in Anhydrous THF C Reaction Mixture (0°C to RT) A->C 1. Add Reagent B to A B Borane-THF Complex (BH3·THF) B->C D Quenching (Methanol) C->D 2. Reaction E Aqueous Workup & Extraction D->E 3. Neutralization F Purification (Column Chromatography) E->F 4. Isolation G This compound F->G 5. Final Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Reduction of 2,4,5-Trifluorophenylacetic Acid

This protocol is a representative procedure based on the borane reduction of carboxylic acids.

Materials:

  • 2,4,5-Trifluorophenylacetic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluorophenylacetic acid (1.0 eq) in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the 1 M solution of borane-THF complex (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a liquid.

Role in Sitagliptin Synthesis

This compound is not the final component but is further processed to a key chiral intermediate for the synthesis of Sitagliptin. The alcohol is typically oxidized to the corresponding aldehyde, which then undergoes further reactions.

SitagliptinSynthesis A This compound B Oxidation A->B C 2-(2,4,5-Trifluorophenyl)acetaldehyde B->C D Multi-step Chiral Synthesis C->D E Key Chiral Amine Intermediate D->E F Coupling with Triazolopyrazine E->F G Sitagliptin F->G

Caption: Role of this compound in Sitagliptin synthesis.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.15 - 7.05m1HAr-H
~ 6.95 - 6.85m1HAr-H
3.89t, J ≈ 6.5 Hz2H-CH₂-OH
2.93t, J ≈ 6.5 Hz2HAr-CH₂-
~ 1.60br s1H-OH

¹³C NMR (Predicted, 125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 157 (ddd)C -F
~ 148 (ddd)C -F
~ 146 (ddd)C -F
~ 123 (dt)Ar-C
~ 118 (dd)Ar-C H
~ 106 (dd)Ar-C H
61.5-C H₂-OH
31.8Ar-C H₂-
Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~ 3350Strong, BroadO-H StretchAlcohol
~ 3080MediumC-H StretchAromatic
~ 2940, 2880MediumC-H StretchAliphatic
~ 1620, 1510Medium-StrongC=C StretchAromatic Ring
~ 1250 - 1050StrongC-F StretchAryl Fluoride
~ 1050StrongC-O StretchPrimary Alcohol
Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization):

m/zPredicted Fragment Ion
176[M]⁺ (Molecular Ion)
158[M - H₂O]⁺
145[M - CH₂OH]⁺

Safety Information

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.
H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

This safety information is based on available data for the compound and may not be exhaustive. Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry, most notably in the production of Sitagliptin. The synthesis via reduction of 2,4,5-trifluorophenylacetic acid is a reliable method. This guide provides a comprehensive, albeit predictive, set of characterization data to aid researchers in the identification and utilization of this compound. Adherence to appropriate safety protocols is essential when handling this and all chemical reagents.

References

Spectroscopic Profile of 2-(2,4,5-Trifluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2,4,5-Trifluorophenyl)ethanol. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on data from structurally analogous compounds and established spectroscopic principles. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of fluorinated aromatic compounds in drug development and other scientific endeavors.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₈H₇F₃O[1][2] Molecular Weight: 176.14 g/mol [3] CAS Number: 883267-70-7[2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds and general spectroscopic theory.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.1m2HAromatic CH
3.89t2H-CH₂-OH
2.95t2HAr-CH₂-
~2.5-1.5br s1H-OH

Predicted solvent: CDCl₃. The chemical shifts of the aromatic protons are estimations and will be influenced by the fluorine substitution pattern, exhibiting complex splitting patterns due to ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppmAssignment
~157 (ddd)C-F
~148 (ddd)C-F
~145 (ddd)C-F
~120 (dd)Aromatic CH
~115 (dd)Aromatic CH
~105 (dd)Aromatic C-C
61.5-CH₂-OH
31.8Ar-CH₂-

Predicted solvent: CDCl₃. The aromatic carbons will exhibit splitting due to coupling with fluorine (J-coupling), indicated by 'd' for doublet and 'dd' for doublet of doublets, and 'ddd' for doublet of doublet of doublets.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)[4][5]
3100-3000MediumAromatic C-H stretch[4]
2960-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch[4]
1250-1000StrongC-O stretch (alcohol)[4][5] & C-F stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
176Moderate[M]⁺ (Molecular Ion)
145High[M - CH₂OH]⁺
117Moderate[M - CH₂OH - CO]⁺ or [C₆H₂F₃]⁺

Ionization method: Electron Ionization (EI). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 300 or 500 MHz spectrometer.[6][7] The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[8] For ¹H NMR, the spectral width would be set from -2 to 12 ppm. For ¹³C NMR, the spectral width would be set from 0 to 220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[9] A small drop of the liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be collected prior to the sample measurement.[4]

Mass Spectrometry (MS)

Mass spectral data would be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[10] The sample, dissolved in a volatile solvent like dichloromethane or methanol, would be injected into the GC. The mass spectrometer would be set to scan a mass range of m/z 40-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Physical and chemical properties of 2-(2,4,5-Trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2,4,5-Trifluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available technical information for this compound. It is important to note that specific experimental data for this compound is limited in publicly accessible sources. Information on related compounds has been included for reference and should be treated as such.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic alcohol. Its structure is characterized by a 2,4,5-trifluorinated phenyl group attached to a two-carbon ethanol chain. The presence of three fluorine atoms on the aromatic ring significantly influences its electronic properties, reactivity, and potential biological interactions.

Data Presentation

A summary of the available quantitative and qualitative data for this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference / Comment
Molecular Formula C₈H₇F₃O
Molecular Weight 176.14 g/mol
IUPAC Name This compound
InChI Key KHFXXIXHSGJQOW-UHFFFAOYSA-N
CAS Number 883267-70-7
Physical Form Liquid
Purity ≥97% or 98%
Boiling Point Data not availableFor the related compound 2-(4-fluorophenyl)ethanol, the boiling point is reported as 213.0±15.0 °C at 760 mmHg. A patent reports a boiling point of 79 to 85°C at a reduced pressure of 1.8 kPa for the similar compound 1-(2-trifluoromethylphenyl)ethanol.
Melting Point Data not available---
Density Data not availableThe density of the related compound 2-(4-fluorophenyl)ethanol is reported as 1.1±0.1 g/cm³.
Solubility Data not availableBased on its structure, it is expected to be soluble in common organic solvents.
Storage Conditions Store at room temperature

Experimental Protocols

Proposed Synthesis via Reduction

A potential method for the synthesis of this compound is the reduction of a suitable precursor, such as 2-(2,4,5-trifluorophenyl)acetic acid or its corresponding ester or acyl chloride. The following is a generalized, hypothetical protocol based on the reduction of a carboxylic acid derivative.

Reaction: R-C(=O)X + [Reducing Agent] → R-CH₂OH (where R = 2,4,5-Trifluorophenyl and X = OH, O-Alkyl, or Cl)

Materials:

  • 2-(2,4,5-Trifluorophenyl)acetyl chloride (or the corresponding acid/ester)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄))

  • Anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran (THF))

  • Aqueous acid (e.g., 1 M HCl) for workup

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Methodology:

  • A solution of the 2-(2,4,5-trifluorophenyl)acetyl derivative in an anhydrous ethereal solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • The reducing agent is added slowly and portion-wise to the stirred solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by Thin Layer Chromatography).

  • The reaction is carefully quenched by the slow addition of water, followed by an aqueous acid solution.

  • The product is extracted into an organic solvent.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Analytical Characterization Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the chemical environment of the hydrogen atoms. Protons on the carbon adjacent to the hydroxyl group typically appear in the 3.3–4.0 ppm range.

    • ¹³C NMR: The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of 50–80 ppm.

    • ¹⁹F NMR: This would be crucial to confirm the fluorine substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information in the scientific literature regarding the biological activity of this compound or its interaction with any signaling pathways. Its structural similarity to other biologically active phenylethanol derivatives suggests potential for biological effects, but this would require experimental investigation.

Mandatory Visualization

The following diagram illustrates the logical progression of characterizing a chemical compound like this compound, highlighting the current gaps in knowledge.

G Characterization Workflow for this compound cluster_0 Fundamental Properties cluster_1 Quantitative Physicochemical Data cluster_2 Synthesis and Analysis cluster_3 Biological Evaluation A Identity Confirmed (Formula, MW, Name) Physical State: Liquid B Data Gaps Boiling Point Density Solubility A->B Requires Experimental Determination C Protocols Hypothetical Synthesis Standard Analytical Methods A->C D No Available Data Biological Activity Signaling Pathways Drug Development Potential C->D Requires Investigation

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2,4,5-Trifluorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-(2,4,5-trifluorophenyl)ethanol and its derivatives. While specific crystallographic data for these exact compounds are not publicly available, this document outlines the complete workflow, from synthesis to data analysis, that would be employed for their structural elucidation. The protocols and data presented herein are based on established practices in small molecule X-ray crystallography and serve as a detailed framework for researchers in the field.

Introduction

The three-dimensional arrangement of atoms in a molecule is fundamental to its physicochemical properties and biological activity. For fluorinated organic compounds such as this compound derivatives, which are of significant interest in medicinal chemistry, a precise understanding of their crystal structure is invaluable for structure-activity relationship (SAR) studies and rational drug design. The incorporation of fluorine atoms can significantly influence molecular conformation, intermolecular interactions, and metabolic stability.

This guide details the experimental and computational steps required to determine the crystal structure of novel this compound derivatives, providing a roadmap for their synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved through the reduction of a suitable precursor such as 2,4,5-trifluorophenylacetic acid or its corresponding ketone, 2-chloro-1-(2,4,5-trifluorophenyl)ethanone. Derivatives can be synthesized by modifying the ethanol moiety or by introducing further substitutions on the phenyl ring, where synthetically feasible.

Example Synthetic Protocol (Hypothetical):

  • Synthesis of 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone: A mixture of 1,2,4-trifluorobenzene, chloroacetyl chloride, and a Lewis acid catalyst (e.g., aluminum trichloride) is stirred at an elevated temperature (e.g., 70°C) for several hours. The reaction is then neutralized and the product extracted.

  • Reduction to this compound: The resulting ketone is reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol), to yield the target alcohol.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the pure this compound.

  • Synthesis of Derivatives: Further derivatization, for instance, through esterification of the hydroxyl group, can be carried out using standard organic chemistry procedures.

Crystallization

The growth of high-quality single crystals is a critical and often rate-limiting step in crystal structure determination. Various techniques can be employed to obtain crystals suitable for X-ray diffraction.

Common Crystallization Methods:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first reduces the solubility of the compound, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Data Collection and Structure Refinement Workflow:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, often in a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This involves indexing the diffraction spots and integrating their intensities.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Data Presentation (Hypothetical Data)

The results of a crystal structure analysis are typically summarized in a series of tables. Below are examples of how such data for a hypothetical derivative, "Compound X," would be presented.

Table 1: Crystal Data and Structure Refinement for Compound X

ParameterValue
Empirical formulaC₉H₈F₃O₂Cl
Formula weight256.61
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 12.123(3) Å, β = 101.34(1)°
c = 9.876(2) Å, γ = 90°
Volume1002.3(4) ų
Z4
Density (calculated)1.701 Mg/m³
Absorption coefficient0.45 mm⁻¹
F(000)520
Crystal size0.25 x 0.15 x 0.10 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected9876
Independent reflections2345 [R(int) = 0.034]
Completeness to theta = 28.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2345 / 0 / 154
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole0.34 and -0.28 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for Compound X

BondLength (Å)AngleDegrees (°)
C1-C21.385(3)C6-C1-C2119.5(2)
C1-F11.352(2)C1-C2-C3120.3(2)
C7-C81.518(3)C2-C3-F2118.9(2)
C8-O11.425(2)C7-C8-O1110.2(2)
O2-C91.345(2)C8-O2-C9117.4(2)

Visualizations

Diagrams are essential for illustrating workflows and relationships in structural biology and chemistry.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Refinement synthesis Chemical Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting & Cryo-cooling crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Indexing, Integration) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Model Validation & Deposition refinement->validation

General workflow for single-crystal X-ray crystallography.

signaling_pathway compound This compound Derivative target Hypothetical Target Protein (e.g., Kinase, Receptor) compound->target Binding & Modulation downstream Downstream Signaling Cascade target->downstream Signal Transduction response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response Effect

Hypothetical signaling pathway for a bioactive derivative.

Conclusion

The crystal structure analysis of this compound derivatives, while a meticulous process, yields invaluable information for drug discovery and materials science. The combination of chemical synthesis, crystal growth, and high-resolution X-ray diffraction provides a definitive view of the molecular architecture. This guide has outlined the essential steps and data presentation standards for such an analysis, offering a foundational resource for researchers embarking on the structural characterization of novel fluorinated compounds. The insights gained from these studies are crucial for understanding the interplay between molecular structure and function, ultimately guiding the design of new molecules with desired properties.

Technical Guide: 2-(2,4,5-Trifluorophenyl)ethanol (CAS 883267-70-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol that serves as a valuable building block in organic synthesis. Its trifluorinated phenyl ring imparts unique chemical properties, making it a compound of interest in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 883267-70-7-
Molecular Formula C₈H₇F₃O[1]
Molecular Weight 176.14 g/mol [1]
Physical Form Liquid[1][2]
Purity ≥97%[3]
Boiling Point Predicted: ~220-240 °C at 760 mmHgPrediction
Density Predicted: ~1.3 - 1.4 g/cm³Prediction
Solubility Predicted to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is expected.Prediction

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the following characteristic spectral features can be predicted.

3.1. 1H NMR Spectroscopy (Predicted)

  • Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 6.8-7.5 ppm), each exhibiting complex splitting patterns due to 1H-1H and 1H-19F coupling.

  • Methylene Protons (-CH₂-Ar): A triplet around δ 2.8-3.0 ppm.

  • Methylene Protons (-CH₂-OH): A triplet around δ 3.8-4.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, with its chemical shift dependent on concentration and solvent.

3.2. 13C NMR Spectroscopy (Predicted)

  • Aromatic Carbons (C-F and C-H): Multiple signals in the aromatic region (δ 110-160 ppm), with carbon signals directly attached to fluorine showing characteristic splitting (large 1JC-F coupling constants).

  • Methylene Carbon (-CH₂-Ar): A signal around δ 30-35 ppm.

  • Methylene Carbon (-CH₂-OH): A signal around δ 60-65 ppm.

3.3. FT-IR Spectroscopy (Predicted)

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks around 2850-2960 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • C-O Stretch: A peak around 1050-1150 cm⁻¹.

Synthesis

4.1. Conceptual Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 2,4,5-Trifluorophenylacetic_acid 2,4,5-Trifluorophenylacetic Acid Ester Methyl 2-(2,4,5-trifluorophenyl)acetate 2,4,5-Trifluorophenylacetic_acid->Ester  Ethanol, H+ (catalyst) Target_Compound This compound Ester->Target_Compound  LiAlH4 or NaBH4 G Compound This compound In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays Target_Based_Screening Target-Based Screening (e.g., Enzyme Inhibition) In_Vitro_Assays->Target_Based_Screening Phenotypic_Screening Phenotypic Screening (e.g., Antimicrobial, Cytotoxicity) In_Vitro_Assays->Phenotypic_Screening Hit_Identification Hit Identification Target_Based_Screening->Hit_Identification Phenotypic_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

Reactivity and stability studies of 2-(2,4,5-Trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Stability of 2-(2,4,5-Trifluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic alcohol with potential applications as a versatile intermediate in the synthesis of novel compounds, particularly in the fields of agrochemicals and pharmaceuticals. The incorporation of fluorine atoms into pharmaceutical candidates can significantly influence their metabolic stability, potency, and pharmacokinetic properties.[1] A thorough understanding of the reactivity and stability of this molecule is paramount for its successful application and for the development of stable formulations.[2]

This technical guide provides a comprehensive overview of the predicted reactivity and stability of this compound. It outlines the expected degradation pathways and provides detailed experimental protocols for forced degradation studies, which are crucial for identifying potential degradants and establishing the intrinsic stability of the molecule.[3][4] Forced degradation studies are a critical component of pharmaceutical development, providing a controlled way to understand how a drug substance behaves under stress and to develop stability-indicating analytical methods.[5][6]

Predicted Chemical Reactivity

The chemical reactivity of this compound is primarily governed by its two functional groups: the primary alcohol and the trifluorinated phenyl ring.

1. Reactivity of the Primary Alcohol Group:

The hydroxyl (-OH) group is the most reactive site in the molecule.[7] As a primary alcohol, it is expected to undergo several characteristic reactions:

  • Oxidation: Primary alcohols can be oxidized to form aldehydes, which can be further oxidized to carboxylic acids.[8][9][10] The initial product of oxidation would be 2-(2,4,5-trifluorophenyl)acetaldehyde, followed by further oxidation to 2,4,5-trifluorophenylacetic acid. Common oxidizing agents include acidified potassium dichromate(VI) or potassium permanganate(VII).[8]

  • Esterification: In the presence of a carboxylic acid and an acid catalyst, the alcohol can form an ester.[10]

  • Substitution: The hydroxyl group can be substituted by a halogen to form a haloalkane, typically in the presence of a strong acid.[7]

  • Dehydration: Under high temperatures and in the presence of a strong acid catalyst, alcohols can undergo dehydration to form alkenes.[9]

2. Reactivity of the 2,4,5-Trifluorophenyl Group:

The aromatic ring is substituted with three fluorine atoms, which are highly electronegative. This has a significant impact on the ring's reactivity:

  • Inductive and Resonance Effects: The fluorine atoms exert a strong electron-withdrawing inductive effect, which generally deactivates the ring towards electrophilic aromatic substitution.[11] However, fluorine can also act as a pi-donor through a mesomeric (resonance) effect, which directs electrophilic attack to the ortho and para positions.[11] The interplay of these effects means that the reactivity of fluorobenzene in electrophilic aromatic substitution can be similar to that of benzene itself.[12]

  • Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms. This reaction is generally more favorable than in non-fluorinated benzene rings.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[2][3] These studies help to identify degradation pathways and develop stability-indicating analytical methods.[13] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[2]

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are predicted under forced degradation conditions:

  • Hydrolytic Degradation: This compound is expected to be stable under neutral aqueous conditions. Under strongly acidic or basic conditions, dehydration to form a styrene derivative could potentially occur, although this typically requires high temperatures.

  • Oxidative Degradation: The primary alcohol is susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide is expected to yield 2-(2,4,5-trifluorophenyl)acetaldehyde and subsequently 2,4,5-trifluorophenylacetic acid.

  • Photolytic Degradation: Aromatic compounds can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of radical species, potentially leading to polymerization or cleavage of the C-C bond in the ethanol side chain.

  • Thermal Degradation: At elevated temperatures, dehydration is a possible degradation pathway.[14] The stability in the solid state versus in solution should be evaluated.

Data Presentation

The following tables summarize the predicted stability of this compound under various forced degradation conditions. The data presented is illustrative and should be confirmed by experimental studies.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTimePredicted Degradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl72 hours< 5%Minor dehydration product
Base Hydrolysis 0.1 M NaOH72 hours< 5%Minor dehydration product
Oxidation 3% H₂O₂24 hours15-20%2-(2,4,5-Trifluorophenyl)acetaldehyde, 2,4,5-Trifluorophenylacetic acid
Thermal (Solid) 80°C7 days< 2%None significant
Thermal (Solution) 60°C in Water7 days5-10%Dehydration product
Photostability (Solid) ICH Q1B Option 2-< 2%None significant
Photostability (Solution) ICH Q1B Option 2-10-15%Photolytic cleavage/rearrangement products

Table 2: Proposed Specifications for Stability-Indicating Assay

ParameterAcceptance Criteria
Appearance Clear, colorless liquid
Assay (HPLC) 98.0% - 102.0%
Individual Impurity ≤ 0.2%
Total Impurities ≤ 1.0%
Water Content ≤ 0.5%

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments. A validated stability-indicating analytical procedure, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, is required for the analysis of all samples.[15][16]

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M hydrochloric acid.

    • Keep the flask at 60°C for 72 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to volume with the mobile phase.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M sodium hydroxide.

    • Keep the flask at 60°C for 72 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to volume with the mobile phase.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of purified water.

    • Keep the flask at 60°C for 72 hours.

    • After incubation, cool the solution to room temperature.

    • Dilute to volume with the mobile phase.

  • Analysis: Analyze all samples by the stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Procedure:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 3% hydrogen peroxide solution.

    • Keep the flask at room temperature, protected from light, for 24 hours.

    • Dilute to volume with the mobile phase.

  • Analysis: Analyze the sample by the stability-indicating HPLC method.

Protocol 3: Photolytic Degradation
  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid drug substance in a shallow, transparent dish.

    • Solution State: Prepare a 1 mg/mL solution of the drug substance in a suitable solvent and place it in a transparent container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure:

    • Place the samples and controls in a photostability chamber.

    • Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the exposed samples and the dark controls by the stability-indicating HPLC method.

Protocol 4: Thermal Degradation
  • Sample Preparation:

    • Solid State: Place an adequate amount of the solid drug substance in a suitable container.

    • Solution State: Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.

  • Procedure:

    • Place the samples in a temperature-controlled oven at 80°C (for solid) or 60°C (for solution).

    • Store control samples at the recommended storage condition.

    • Withdraw samples at appropriate time intervals (e.g., 1, 3, and 7 days).

  • Analysis: Analyze the samples by the stability-indicating HPLC method.

Mandatory Visualization

The following diagrams illustrate the predicted degradation pathways and a general workflow for the stability studies.

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_thermal Thermal/Acidic Degradation cluster_photo Photolytic Degradation main This compound (C₈H₇F₃O) aldehyde 2-(2,4,5-Trifluorophenyl)acetaldehyde main->aldehyde [O] (e.g., H₂O₂) styrene 1,2,4-Trifluoro-5-vinylbenzene (Dehydration Product) main->styrene Heat / H⁺ (-H₂O) photo_products Cleavage/Rearrangement Products main->photo_products UV/Vis Light acid 2,4,5-Trifluorophenylacetic acid aldehyde->acid [O]

Caption: Predicted degradation pathways for this compound.

G cluster_setup Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Characterization cluster_reporting Phase 4: Reporting start Obtain Drug Substance (this compound) method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev hydrolysis Hydrolysis (Acid, Base, Neutral) method_dev->hydrolysis oxidation Oxidation (e.g., H₂O₂) method_dev->oxidation photolysis Photolysis (ICH Q1B) method_dev->photolysis thermal Thermal Stress (Solid & Solution) method_dev->thermal analysis Analyze Stressed Samples (HPLC-UV/MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis peak_purity Assess Peak Purity analysis->peak_purity mass_balance Perform Mass Balance Calculation peak_purity->mass_balance identification Identify & Characterize Degradation Products (LC-MS/MS, NMR) mass_balance->identification report Compile Stability Report mass_balance->report pathways Propose Degradation Pathways identification->pathways pathways->report

Caption: General workflow for forced degradation and stability studies.

Conclusion

This technical guide outlines the expected reactivity and stability profile of this compound based on fundamental chemical principles and data from analogous structures. The primary alcohol functional group is predicted to be the main site of reactivity, particularly susceptible to oxidation.[17] The trifluorinated phenyl ring is anticipated to be relatively stable, though it may influence the overall properties of the molecule.

The provided experimental protocols for forced degradation studies serve as a robust framework for experimentally determining the intrinsic stability of the compound.[2] The results from these studies are crucial for identifying potential degradants, elucidating degradation pathways, and developing a validated stability-indicating method for quality control and formulation development.[3] It is imperative that these predictive analyses are substantiated with rigorous experimental data to ensure the safety, efficacy, and quality of any potential drug product containing this molecule.

References

The Versatile Role of the 2,4,5-Trifluorophenyl Moiety in Medicinal Chemistry: A Focus on 2-(2,4,5-Trifluorophenyl)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile. The 2,4,5-trifluorophenyl group, in particular, is a valuable pharmacophore found in several approved drugs and clinical candidates. This technical guide explores the potential applications of 2-(2,4,5-Trifluorophenyl)ethanol as a key building block in the synthesis of novel therapeutic agents. While direct and extensive research on this specific alcohol is limited, its close structural relationship to well-utilized synthons provides a strong basis for its potential in drug discovery.

The Significance of the 2,4,5-Trifluorophenyl Scaffold

The 2,4,5-trifluorophenylacetic acid, a closely related oxidized form of this compound, serves as a critical intermediate in the synthesis of the highly successful anti-diabetic drug, Sitagliptin.[1][2][3] Sitagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones that play a crucial role in glucose homeostasis. The trifluorophenyl group in Sitagliptin is essential for its high affinity and selectivity towards the DPP-4 enzyme.

The utility of the trifluorophenyl moiety extends beyond diabetes treatment. Various derivatives incorporating this group have been investigated for a range of therapeutic applications, highlighting its versatility as a pharmacophore.

Potential Applications of this compound in Drug Design

Given the proven importance of the 2,4,5-trifluorophenyl scaffold, this compound represents a valuable, yet underexplored, starting material for the synthesis of novel drug candidates. The primary alcohol functionality of this molecule offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Potential synthetic pathways originating from this compound are numerous. The hydroxyl group can be readily converted into a wide array of other functionalities, serving as a precursor for the synthesis of esters, ethers, amines, and other derivatives.

Logical Workflow for a Medicinal Chemistry Campaign

A This compound (Starting Material) B Oxidation A->B F Esterification A->F H Etherification A->H J Conversion to Amine A->J C 2,4,5-Trifluorophenylacetic Acid B->C D Amide Coupling C->D E Bioactive Amides (e.g., Sitagliptin Precursors) D->E G Novel Ester Derivatives F->G L Pharmacological Screening G->L I Novel Ether Derivatives H->I I->L K Novel Amine Derivatives J->K K->L M SAR Studies L->M N Lead Optimization M->N O Clinical Candidate N->O

Caption: Synthetic routes from this compound.

Synthesis of Key Intermediates

The primary synthetic utility of this compound in medicinal chemistry would likely begin with its conversion to more reactive intermediates.

Oxidation to 2,4,5-Trifluorophenylacetic Acid

A straightforward and crucial transformation is the oxidation of the primary alcohol to the corresponding carboxylic acid, 2,4,5-Trifluorophenylacetic acid. This transformation is pivotal as it opens the door to the synthesis of a vast array of amide and ester derivatives.

Experimental Protocol: Oxidation of this compound

A general procedure for the oxidation of a primary alcohol to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method involves the use of Jones reagent (chromium trioxide in aqueous sulfuric acid) or a milder two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid.

  • Step 1: Oxidation to the Aldehyde (e.g., using PCC)

    • To a stirred solution of this compound in dichloromethane, add pyridinium chlorochromate (PCC).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain the crude 2,4,5-trifluorophenylacetaldehyde.

  • Step 2: Oxidation to the Carboxylic Acid (e.g., using Pinnick Oxidation)

    • Dissolve the crude aldehyde in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene followed by a solution of sodium chlorite in water, while maintaining the temperature below 25 °C.

    • Stir the reaction until complete, then quench with sodium sulfite solution.

    • Acidify the mixture and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield 2,4,5-trifluorophenylacetic acid.

Workflow for Synthesis and Derivatization

cluster_0 Core Synthesis cluster_1 Derivatization A This compound B Oxidizing Agent (e.g., Jones Reagent, PCC/NaClO2) A->B Oxidation C 2,4,5-Trifluorophenylacetic Acid B->C D Amine C->D Amide Coupling (e.g., EDC, HOBt) E Alcohol C->E Esterification (e.g., DCC, DMAP) F Amide Library D->F G Ester Library E->G

Caption: Synthesis and derivatization of the core scaffold.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for derivatives of this compound is not available in the public domain, we can extrapolate potential strategies based on the known importance of the trifluorophenyl moiety.

  • Modification of the Ethyl Linker: The two-carbon linker can be modified to alter the flexibility and spatial orientation of the trifluorophenyl ring relative to a pharmacophoric group. Introducing substituents on the linker or changing its length could significantly impact biological activity.

  • Derivatization of the Phenyl Ring: While the 2,4,5-trifluoro substitution pattern is often optimal, further functionalization of the aromatic ring could be explored to fine-tune electronic properties and introduce additional binding interactions.

  • Ester and Ether Analogs: Converting the alcohol to various esters and ethers allows for the exploration of a wide range of lipophilicity and hydrogen bonding capabilities at that position. This can be crucial for optimizing cell permeability and target engagement.

  • Bioisosteric Replacement: The alcohol functionality could be replaced with other groups of similar size and electronic properties, such as a primary amine or a thiol, to probe the importance of the hydroxyl group in target binding.

Conclusion

Although direct applications of this compound in medicinal chemistry are not yet widely documented in peer-reviewed literature, its strategic importance as a synthetic precursor is evident from the well-established utility of the 2,4,5-trifluorophenyl scaffold in approved drugs like Sitagliptin. The versatility of its primary alcohol functionality makes it an attractive starting point for the generation of diverse chemical libraries. Future research focused on the systematic exploration of derivatives of this compound could unveil novel therapeutic agents with improved pharmacological profiles for a variety of diseases. The synthetic accessibility and the proven track record of the core trifluorophenyl moiety make this compound a promising, yet untapped, resource for drug discovery and development professionals.

References

The Strategic Utility of 2-(2,4,5-Trifluorophenyl)ethanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4,5-Trifluorophenyl)ethanol is a key fluorinated building block in contemporary organic synthesis, prized for the unique electronic properties imparted by its trifluorinated phenyl ring. This technical guide provides an in-depth analysis of its synthesis, characterization, and primary application as a crucial intermediate in the development of pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Detailed experimental protocols, comprehensive data summaries, and workflow diagrams are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2,4,5-trifluorophenyl motif is of particular interest, and building blocks containing this group are valuable assets in the synthesis of complex molecular targets. This compound, also known as 2,4,5-trifluorophenethyl alcohol, has emerged as a significant intermediate, primarily due to its role in the synthesis of the antidiabetic drug Sitagliptin.[1][2] This guide will explore the synthesis of this alcohol, its key reactions, and its strategic importance in drug discovery and development.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. These data are essential for its identification, purification, and characterization in a laboratory setting.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 883267-70-7[3][4]
Molecular Formula C₈H₇F₃O[3][5]
Molecular Weight 176.14 g/mol [3]
Appearance Colorless Liquid[3][4]
Purity ≥97% (typical)[5]
Storage Temperature Room Temperature[4]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H6.90 - 7.30m2H
-CH₂-OH~3.85t2H
-CH₂-Ar~2.90t2H
-OHVariablebr s1H
¹³C NMR Predicted Chemical Shift (δ, ppm)
Quaternary Ar-C (C-F)145 - 158 (m)
Ar-CH105 - 118 (m)
-CH₂-OH~61
-CH₂-Ar~32

Note: Predicted NMR data is based on the analysis of similar structures and standard chemical shift values. Actual experimental values may vary based on solvent and other conditions.

Synthesis of this compound

The most direct and commonly cited method for the preparation of this compound is the reduction of its corresponding carboxylic acid, 2,4,5-trifluorophenylacetic acid.

Reduction of 2,4,5-Trifluorophenylacetic Acid

A robust method for this transformation involves the use of sodium borohydride in the presence of methanesulfonic acid.[1] This approach offers a safe and effective alternative to stronger reducing agents like lithium aluminum hydride.

Table 3: Synthesis of this compound

Reactant Reagent Product Expected Yield
2,4,5-Trifluorophenylacetic Acid1. Sodium Borohydride (NaBH₄) 2. Methanesulfonic Acid (CH₃SO₃H)This compoundHigh
Detailed Experimental Protocol

The following is a representative experimental protocol based on the synthetic transformation described in the literature.[1]

Objective: To synthesize this compound via the reduction of 2,4,5-trifluorophenylacetic acid.

Materials:

  • 2,4,5-Trifluorophenylacetic acid

  • Sodium borohydride (NaBH₄)

  • Methanesulfonic acid (CH₃SO₃H)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,5-trifluorophenylacetic acid (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition of NaBH₄ is complete, slowly add methanesulfonic acid (2.0-3.0 eq) dropwise via a dropping funnel. Monitor for gas evolution.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application as a Building Block in Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Sitagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[1][2]

Synthesis of a Key Sitagliptin Intermediate

In the asymmetric synthesis of a chiral intermediate for Sitagliptin, this compound is first oxidized to the corresponding aldehyde, 2-(2,4,5-trifluorophenyl)acetaldehyde. This aldehyde then undergoes a condensation reaction to form a key chiral intermediate.[1]

sitagliptin_synthesis_workflow start 2,4,5-Trifluorophenylacetic Acid intermediate1 This compound start->intermediate1 Reduction (NaBH₄, CH₃SO₃H) intermediate2 2-(2,4,5-Trifluorophenyl)acetaldehyde intermediate1->intermediate2 Oxidation intermediate3 Chiral Intermediate intermediate2->intermediate3 Asymmetric Condensation end Sitagliptin intermediate3->end Further Steps DPP4_signaling_pathway cluster_gut Gut (in response to food intake) cluster_pancreas Pancreatic Islets GLP-1 GLP-1 Insulin_Secretion ↑ Insulin Secretion (β-cells) GLP-1->Insulin_Secretion Stimulates Glucagon_Secretion ↓ Glucagon Secretion (α-cells) GLP-1->Glucagon_Secretion Inhibits DPP4 DPP-4 Enzyme GLP-1->DPP4 Inactivated by GIP GIP GIP->Insulin_Secretion Stimulates GIP->DPP4 Inactivated by Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis Inactive_Incretins Inactive GLP-1 and GIP DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits logical_relationships cluster_properties Key Physicochemical Properties Building_Block This compound Lipophilicity Increased Lipophilicity Building_Block->Lipophilicity contributes to Metabolic_Stability Enhanced Metabolic Stability Building_Block->Metabolic_Stability contributes to Binding_Affinity Modulated Binding Affinity Building_Block->Binding_Affinity contributes to Applications Applications in Drug Discovery (e.g., Sitagliptin) Lipophilicity->Applications Metabolic_Stability->Applications Binding_Affinity->Applications

References

The Strategic Derivatization of 2-(2,4,5-Trifluorophenyl)ethanol: A Gateway to Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and favorable pharmacokinetic profiles. The 2-(2,4,5-Trifluorophenyl)ethanol core is a prime example of a fluorinated building block that has garnered significant interest in the development of novel therapeutics. Its unique electronic properties and potential for diverse chemical modifications make it an attractive starting point for the synthesis of a wide range of derivatives with potential applications in various disease areas.

This technical guide provides an in-depth exploration of the derivatization of this compound, with a particular focus on its pivotal role as a key intermediate in the synthesis of potent enzyme inhibitors. We will delve into the synthetic strategies, quantitative biological data, and the underlying signaling pathways modulated by these derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Quantitative Data Summary

The derivatization of the this compound core has led to the discovery of highly potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. The following table summarizes the in vitro inhibitory activity of a prominent derivative, Sitagliptin, against DPP-4 and other related proteases.

CompoundTarget EnzymeIC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
Sitagliptin DPP-419>2600-fold>2600-fold

Data represents the concentration required for 50% inhibition of enzyme activity.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a key chiral intermediate derived from a trifluorophenyl precursor, which is a critical step in the synthesis of Sitagliptin.

Synthesis of a Chiral β-Amino Acid Derivative

This protocol outlines a general asymmetric hydrogenation approach to establish the chiral center, a crucial feature for the biological activity of many derivatives.

Materials:

  • A trifluorophenyl-containing enamine precursor

  • Rhodium-based chiral catalyst (e.g., Rh(I)-ferrocenyl diphosphine complex)

  • Hydrogen gas

  • Anhydrous methanol

  • High-pressure reactor

Procedure:

  • The trifluorophenyl-containing enamine precursor is dissolved in anhydrous methanol in a high-pressure reactor.

  • The chiral rhodium catalyst is added to the solution under an inert atmosphere.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under a specific hydrogen pressure (e.g., 90 psi) at a controlled temperature (e.g., 50°C) for a defined period (e.g., 12-24 hours).

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or chromatography to yield the desired chiral β-amino acid derivative with high enantiomeric excess.

Signaling Pathway and Experimental Workflow

The primary therapeutic target for derivatives of this compound, such as Sitagliptin, is the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

DPP-4 Inhibition Signaling Pathway

By inhibiting DPP-4, these derivatives prevent the breakdown of GLP-1 and GIP, leading to increased levels of these active hormones. This, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake GLP-1/GIP GLP-1/GIP Food Intake->GLP-1/GIP stimulates release Insulin Secretion Insulin Secretion Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Glucagon Secretion Glucagon Secretion Glucagon Secretion->Improved Glycemic Control GLP-1/GIP->Insulin Secretion stimulates GLP-1/GIP->Glucagon Secretion inhibits DPP-4 DPP-4 GLP-1/GIP->DPP-4 substrate for Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP degrades Sitagliptin Derivative Sitagliptin Derivative Sitagliptin Derivative->DPP-4 inhibits

Caption: DPP-4 Inhibition Pathway

General Experimental Workflow for Derivative Synthesis and Evaluation

The development of novel derivatives from this compound follows a structured workflow from initial synthesis to biological characterization.

Experimental_Workflow Start Start Synthesis Synthesis of Derivatives from This compound Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., DPP-4 Inhibition Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Favorable SAR In_Vivo_Studies In Vivo Efficacy & Toxicology Studies SAR_Analysis->In_Vivo_Studies Potent Lead Lead_Optimization->Synthesis End End In_Vivo_Studies->End

A Methodological Guide to the Theoretical and Computational Investigation of 2-(2,4,5-Trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 2-(2,4,5-Trifluorophenyl)ethanol are not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive methodological framework for conducting such research, drawing upon established computational chemistry principles and experimental techniques applied to analogous molecules.

Introduction

This compound is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The trifluorophenyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for drug design and as a precursor for various organic syntheses. A thorough understanding of its structural, spectroscopic, and electronic properties through a synergistic approach of experimental and computational methods is crucial for its effective application.

This technical guide outlines a proposed workflow for a comprehensive investigation of this compound, detailing the necessary experimental protocols and computational methodologies.

Proposed Experimental Protocols

Synthesis

A plausible synthetic route to this compound can be adapted from methods used for similar compounds, such as the reduction of a corresponding ketone or carboxylic acid derivative.[1][2]

Protocol: Reduction of 2-(2,4,5-Trifluorophenyl)acetic acid

  • Preparation of the Acid Chloride: 2,4,5-Trifluorophenylacetic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to yield 2,4,5-trifluorophenylacetyl chloride.[2]

  • Reduction to the Alcohol: The resulting acid chloride is then reduced using a suitable reducing agent. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures (e.g., 0 °C) would be effective.

  • Work-up and Purification: The reaction is carefully quenched with water and a base (e.g., NaOH solution). The product is then extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound would be characterized using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.

  • FT-IR Protocol: The FT-IR spectrum would be recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique or as a thin film on a salt plate.[3][4]

  • FT-Raman Protocol: The FT-Raman spectrum would be recorded in the 4000–100 cm⁻¹ range using a Nd:YAG laser operating at a suitable wavelength to avoid fluorescence.

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are essential for structural elucidation.

  • NMR Protocol: Spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6] Tetramethylsilane (TMS) would be used as an internal standard. The chemical shifts (δ) would be reported in parts per million (ppm).[6]

UV-Vis Spectroscopy: The electronic absorption properties would be studied using UV-Visible (UV-Vis) spectroscopy.

  • UV-Vis Protocol: The UV-Vis absorption spectrum would be recorded in the 200–800 nm range using a dilute solution of the compound in a suitable solvent, such as ethanol or methanol.[7][8][9]

Computational Methodology

Computational studies, primarily using Density Functional Theory (DFT), would be employed to complement and interpret the experimental findings.

Geometry Optimization and Vibrational Frequencies

The molecular geometry of this compound would be optimized in the gas phase using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[10][11] The optimized structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. The calculated vibrational frequencies would be scaled by an appropriate factor to facilitate comparison with the experimental FT-IR and FT-Raman data.

NMR Chemical Shifts

The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts would be referenced to TMS, calculated at the same level of theory.

Electronic Properties Analysis
  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[12][13]

  • Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[12][14] The red regions on the MEP surface indicate electron-rich areas (nucleophilic sites), while blue regions represent electron-deficient areas (electrophilic sites).[14]

Nonlinear Optical (NLO) Properties

The NLO properties would be investigated by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using DFT.[15] These parameters are essential for evaluating the potential of the molecule in NLO applications.

Data Presentation

The following tables are templates for the presentation of the quantitative data that would be obtained from the proposed study.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 C1-C2-C3
C-F C-C-H
C-O H-O-C

| O-H | | | |

Table 2: Experimental and Calculated Vibrational Wavenumbers (cm⁻¹)

Experimental FT-IR Experimental FT-Raman Calculated (Scaled) Assignment
ν(O-H)
ν(C-H)
ν(C=C)

| | | | ν(C-F) |

Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Experimental δ (ppm) Calculated δ (ppm)
C1
C2
H1

| H(OH) | | |

Table 4: Calculated Electronic Properties

Parameter Value
HOMO Energy (eV)
LUMO Energy (eV)
Energy Gap (eV)
Dipole Moment (Debye)
Mean Polarizability (esu)

| First Hyperpolarizability (esu) | |

Visualizations

Molecular_Structure This compound cluster_phenyl cluster_substituents C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 C5 C C4->C5 F2 F C4->F2 C6 C C5->C6 F3 F C5->F3 C6->C1 C8 C C7->C8 O O C8->O H_O H O->H_O workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Correlation and Analysis synthesis Synthesis purification Purification synthesis->purification ftir_raman FT-IR & FT-Raman purification->ftir_raman nmr NMR (1H & 13C) purification->nmr uv_vis UV-Vis purification->uv_vis correlation Correlation of Experimental and Theoretical Data ftir_raman->correlation nmr->correlation uv_vis->correlation dft DFT Geometry Optimization vib_freq Vibrational Frequencies dft->vib_freq nmr_calc NMR Chemical Shifts dft->nmr_calc homo_lumo HOMO-LUMO Analysis dft->homo_lumo mep MEP Analysis dft->mep nlo NLO Properties dft->nlo vib_freq->correlation nmr_calc->correlation homo_lumo->correlation conclusion conclusion correlation->conclusion Conclusion & Publication

References

Methodological & Application

Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2,4,5-Trifluorophenyl)ethanol, a valuable intermediate in pharmaceutical and materials science research. The protocols outlined below describe two primary synthetic routes starting from readily available precursors: the reduction of 2,4,5-trifluorobenzaldehyde and the reduction of 2,4,5-trifluorophenylacetic acid.

Data Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterProtocol 1: Reduction of 2,4,5-TrifluorobenzaldehydeProtocol 2: Reduction of 2,4,5-Trifluorophenylacetic acid
Starting Material 2,4,5-Trifluorobenzaldehyde2,4,5-Trifluorophenylacetic acid
Reducing Agent Sodium borohydride (NaBH₄)Lithium aluminum hydride (LiAlH₄)
Solvent Methanol (MeOH) or Ethanol (EtOH)Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
Reaction Temperature 0 °C to room temperature0 °C to reflux
Reaction Time 1 - 3 hours4 - 16 hours
Work-up Aqueous acid quench, extractionCareful quench with water and base, extraction
Typical Yield > 90%> 85%
Purification Column chromatography or distillationColumn chromatography or distillation

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,4,5-Trifluorobenzaldehyde

This protocol details the reduction of 2,4,5-trifluorobenzaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 2,4,5-Trifluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,4,5-trifluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Foaming may occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel or by vacuum distillation.

Protocol 2: Synthesis of this compound via Reduction of 2,4,5-Trifluorophenylacetic acid

This protocol describes the reduction of 2,4,5-trifluorophenylacetic acid using the powerful reducing agent, lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 2,4,5-Trifluorophenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (N₂ or Ar)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF in the flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2,4,5-trifluorophenylacetic acid (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A white precipitate will form.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the solid aluminum salts and wash thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography or vacuum distillation.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Synthesis_Workflow_Protocol_1 start Start: 2,4,5-Trifluorobenzaldehyde dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir at Room Temp (1-3h) add_nabh4->react quench Quench with 1M HCl react->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify dry_concentrate->purify end_product Product: this compound purify->end_product

Caption: Workflow for Protocol 1.

Synthesis_Workflow_Protocol_2 start Start: 2,4,5-Trifluorophenylacetic acid add_acid Add Acid Solution start->add_acid suspend_lialh4 Suspend LiAlH₄ in Anhydrous THF cool Cool to 0 °C suspend_lialh4->cool cool->add_acid reflux Reflux (4-16h) add_acid->reflux quench Quench (H₂O, NaOH) reflux->quench filter Filter Aluminum Salts quench->filter dry_concentrate Dry and Concentrate filter->dry_concentrate purify Purify dry_concentrate->purify end_product Product: this compound purify->end_product

Application Notes and Protocols for the Derivatization of 2-(2,4,5-Trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-(2,4,5-Trifluorophenyl)ethanol, a primary alcohol. Derivatization is a crucial step in many analytical and synthetic workflows, often employed to enhance the volatility and thermal stability of compounds for gas chromatography (GC) analysis, to introduce a chromophore for UV detection in liquid chromatography (LC), or to install a protecting group for multi-step organic synthesis.

This document outlines two common and effective derivatization strategies for the hydroxyl group of this compound: Esterification via reaction with an acyl chloride and Silylation to form a silyl ether.

Esterification with Acetyl Chloride

Esterification is a widely used method for the derivatization of alcohols. The reaction of an alcohol with an acyl chloride is a rapid and often high-yielding process that produces a corresponding ester.[1][2] In this protocol, this compound is converted to 2-(2,4,5-Trifluorophenyl)ethyl acetate. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.[3]

Experimental Protocol: Acetylation

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the solution via a dropping funnel over a period of 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2,4,5-Trifluorophenyl)ethyl acetate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation: Esterification
ParameterValueReference / Comment
Starting MaterialThis compound-
ReagentsAcetyl chloride, TriethylamineTriethylamine acts as a base to neutralize HCl.[3]
SolventAnhydrous DichloromethaneOther aprotic solvents like THF can also be used.[3]
Reaction Temperature0 °C to Room TemperatureThe initial cooling is to control the exothermic reaction.
Reaction Time1 - 2 hoursMonitor by TLC for completion.
Expected Product 2-(2,4,5-Trifluorophenyl)ethyl acetate -
Anticipated Yield >90% Based on similar reactions with phenylethanol; optimization may be required for the trifluorinated analogue.
Purification Method Column Chromatography (Silica Gel) Eluent system to be determined by TLC analysis.

Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)

Silylation is a common technique to protect hydroxyl groups or to create more volatile derivatives for GC analysis.[4] Silyl ethers are generally stable under neutral and basic conditions.[4] This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) ether from this compound.

Experimental Protocol: Silylation

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq), tert-butyldimethylsilyl chloride (1.1 eq), and imidazole (2.2 eq) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2-(2,4,5-Trifluorophenyl)ethoxy)(tert-butyl)dimethylsilane, can be purified by column chromatography on silica gel if required.

Data Presentation: Silylation
ParameterValueReference / Comment
Starting MaterialThis compound-
Reagentstert-Butyldimethylsilyl chloride, ImidazoleImidazole acts as a base and catalyst.[5]
SolventAnhydrous DichloromethaneDMF can also be used as a solvent.
Reaction TemperatureRoom Temperature-
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Expected Product 2-(2,4,5-Trifluorophenyl)ethoxy)(tert-butyl)dimethylsilane -
Anticipated Yield >95% Silylation of primary alcohols is generally a high-yielding reaction.
Purification Method Column Chromatography (Silica Gel) Eluent system to be determined by TLC analysis.

Visualizations

Esterification_Workflow cluster_reagents Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound E Combine Reactants in DCM Cool to 0 °C A->E B Acetyl Chloride F Add Acetyl Chloride Stir at RT (1-2h) B->F C Triethylamine C->E D Anhydrous DCM D->E E->F G Quench with NaHCO₃ (aq) F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K 2-(2,4,5-Trifluorophenyl)ethyl acetate J->K

Caption: Esterification Workflow Diagram

Silylation_Workflow cluster_reagents Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound E Combine all reagents in DCM A->E B TBDMSCl B->E C Imidazole C->E D Anhydrous DCM D->E F Stir at RT (2-4h) E->F G Wash with NH₄Cl (aq) F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K TBDMS-protected alcohol J->K

Caption: Silylation Workflow Diagram

References

Application Notes and Protocols for Functional Assays Involving 2-(2,4,5-Trifluorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the functional assays relevant to the biological evaluation of 2-(2,4,5-trifluorophenyl)ethanol derivatives. Detailed protocols for key assays are provided to guide researchers in the screening and characterization of this important class of compounds.

Introduction

Derivatives of this compound are a significant scaffold in medicinal chemistry, most notably represented by the highly successful anti-diabetic drug, Sitagliptin. This core structure is a key component of compounds designed to inhibit the enzyme Dipeptidyl Peptidase-4 (DPP-4), a well-established target for the treatment of type 2 diabetes mellitus. Beyond DPP-4 inhibition, the unique physicochemical properties imparted by the trifluorophenyl group suggest that these derivatives may exhibit a broader range of biological activities. This document outlines the primary functional assays used to characterize these compounds, with a focus on DPP-4 inhibition, and also explores potential applications in other therapeutic areas such as oncology and inflammation.

Application Note 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The primary and most well-documented functional application of this compound derivatives is the inhibition of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, these derivatives prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

A common method to assess the DPP-4 inhibitory activity of these compounds is through a fluorescence-based in vitro assay. This assay utilizes a synthetic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which upon cleavage by DPP-4, releases the fluorescent AMC molecule. The inhibitory potential of a test compound is determined by measuring the reduction in fluorescence signal in the presence of the compound.

Quantitative Data for DPP-4 Inhibition

The following table summarizes the DPP-4 inhibitory activity of selected this compound derivatives.

Compound IDStructureIC50 (nM)Reference
Sitagliptin (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1][2]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one18[3]
Neogliptin (12a) (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid substituted with 2-aza-bicyclo[2.2.1]heptane16.8 ± 2.2
Compound 2h Hybrid of linagliptin and alogliptin0.31[4]

Experimental Protocol: In Vitro Fluorescence-Based DPP-4 Inhibition Assay

This protocol provides a detailed method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[5]

  • DPP-4 Substrate: Gly-Pro-AMC

  • Positive Control Inhibitor: Sitagliptin

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[1][5]

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant DPP-4 in DPP-4 Assay Buffer. The final concentration should be determined based on enzyme activity to ensure a linear reaction rate during the assay period.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in DPP-4 Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in DPP-4 Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Enzyme Control): Add assay buffer, the diluted DPP-4 enzyme solution, and the same volume of solvent used for the test compounds.[1]

    • Background Wells (No Enzyme): Add assay buffer and the solvent.[1]

    • Test Compound Wells: Add assay buffer, the diluted DPP-4 enzyme solution, and the serially diluted test compounds.[1]

    • Positive Control Wells: Add assay buffer, the diluted DPP-4 enzyme solution, and the serially diluted Sitagliptin.

  • Pre-incubation:

    • Mix the contents of the wells gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[6]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set at 350-360 nm and the emission wavelength at 450-465 nm.[1][5]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the average reaction rate of the background wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound and positive control using the following formula:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application Note 2: Anticancer Activity

The trifluoromethylphenyl moiety is a common feature in many anticancer agents, where it can enhance metabolic stability and binding affinity to target proteins.[7] Derivatives of this compound could therefore be investigated for their potential as anticancer agents. Key functional assays in this area include cytotoxicity assays, cell migration and invasion assays, and apoptosis induction assays.

Quantitative Data for Anticancer Activity

The following table summarizes the cytotoxic activity of selected trifluoromethylphenyl-containing compounds against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
PZ-9 MCF-7 (Breast)MTT29.44[8]
PZ-11 MCF-7 (Breast)MTT17.35[8]
Compound a1 MCF-7 (Breast)Not specified5.84 (µg/mL)[9]
Compound a1 MDA-MB-231 (Breast)Not specified5.01 (µg/mL)[9]
Compound a1 HCT-116 (Colon)Not specified5.57 (µg/mL)[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Application Note 3: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Compounds containing trifluoromethylphenyl groups have been explored for their anti-inflammatory properties.[10] Functional assays to evaluate the anti-inflammatory potential of this compound derivatives include measuring the inhibition of pro-inflammatory cytokine release from immune cells.

Experimental Protocol: In Vitro Cytokine Release Assay

This protocol outlines a method to assess the effect of test compounds on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Dexamethasone)

  • 96-well cell culture plates

  • ELISA kits for the specific cytokines to be measured (e.g., human TNF-α, human IL-6)

  • CO2 incubator

Procedure:

  • PBMC Isolation and Seeding:

    • Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

    • Seed the PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Compound Treatment:

    • Add the test compounds and the positive control at various concentrations to the wells. Include vehicle control wells.

    • Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulation:

    • Add LPS to the wells to a final concentration that induces a robust cytokine response (e.g., 10-100 ng/mL). Do not add LPS to the unstimulated control wells.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6) in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of each cytokine.

Visualizations

Signaling Pathway

DPP4_Inhibition_Pathway Meal Meal Intake Intestine Intestine Meal->Intestine stimulates Incretins Active Incretins (GLP-1, GIP) Intestine->Incretins releases DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Insulin ↑ Insulin Release Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Derivative This compound Derivative Derivative->DPP4 inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental Workflow

DPP4_Inhibition_Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, Compounds) Start->Prep Setup Set up 96-well Plate (Controls & Test Compounds) Prep->Setup Preincubation Pre-incubate at 37°C (10-15 min) Setup->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Measure Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Initiate->Measure Analyze Data Analysis (Calculate % Inhibition) Measure->Analyze IC50 Determine IC50 Value Analyze->IC50 End End IC50->End

Caption: DPP-4 Inhibition Assay Workflow.

Logical Relationship

Functional_Assay_Logic Compound This compound Derivative DPP4_Assay DPP-4 Inhibition Assay Compound->DPP4_Assay Anticancer_Assay Anticancer Assays Compound->Anticancer_Assay Antiinflammatory_Assay Anti-inflammatory Assays Compound->Antiinflammatory_Assay DPP4_Activity DPP-4 Inhibitory Activity (IC50) DPP4_Assay->DPP4_Activity Anticancer_Activity Cytotoxicity, Anti-migratory (IC50, % Inhibition) Anticancer_Assay->Anticancer_Activity Antiinflammatory_Activity Cytokine Release Inhibition (IC50) Antiinflammatory_Assay->Antiinflammatory_Activity

Caption: Functional Assay Selection Logic.

References

Application Notes and Protocols for High-Throughput Screening of 2-(2,4,5-Trifluorophenyl)ethanol Analogs as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of a chemical library composed of 2-(2,4,5-trifluorophenyl)ethanol analogs. The primary objective of this screening campaign is to identify and characterize novel inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a well-validated therapeutic target for type 2 diabetes.[1][2] The protocols outlined below cover the synthesis of the compound library, the primary HTS assay, and secondary validation assays.

Introduction

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis.[1][2] It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and suppress glucagon release.[2] By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control. The 2,4,5-trifluorophenyl moiety is a key pharmacophore present in known DPP-IV inhibitors, suggesting that analogs of this compound represent a promising starting point for the discovery of new anti-diabetic agents.

Data Presentation

A representative dataset from a hypothetical high-throughput screening campaign of this compound analogs against DPP-IV is presented below. This table is for illustrative purposes to demonstrate the expected data output from the described protocols.

Table 1: Representative HTS Data for this compound Analogs as DPP-IV Inhibitors

Compound IDR1 GroupR2 Group% Inhibition at 10 µMIC50 (µM)
TFPE-001HH920.5
TFPE-002CH3H851.2
TFPE-003HCH3782.5
TFPE-004FH950.3
TFPE-005HF880.9
TFPE-006ClH930.4
TFPE-007HCl861.1
TFPE-008OCH3H655.8
TFPE-009HOCH3558.2
TFPE-010CF3H980.1

Experimental Protocols

Synthesis of this compound Analog Library

A diverse library of analogs can be synthesized using parallel synthesis techniques. The core scaffold, this compound, can be modified at various positions to explore the structure-activity relationship (SAR).

General Synthetic Scheme:

A common method for synthesizing 2-phenylethanol analogs involves the reduction of the corresponding substituted acetophenones or phenylacetic acids. For a library, a multi-step synthesis starting from 2,4,5-trifluorobenzaldehyde can be employed, followed by diversification steps.

Protocol for a Representative Analog (R1 = H, R2 = CH3):

  • Step 1: Grignard Reaction: React 2,4,5-trifluorobenzaldehyde with methylmagnesium bromide in anhydrous THF at 0°C.

  • Step 2: Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Step 3: Purification: Purify the resulting 1-(2,4,5-trifluorophenyl)ethanol by column chromatography on silica gel.

  • Step 4: Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol can be adapted for parallel synthesis in multi-well plates to generate a library of analogs with diverse R-groups.

Primary High-Throughput Screening: Fluorescence-Based DPP-IV Inhibition Assay

This assay measures the ability of test compounds to inhibit the enzymatic activity of recombinant human DPP-IV.[3][4] The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which upon cleavage by DPP-IV, releases the highly fluorescent AMC.[3][4]

Materials:

  • Recombinant Human DPP-IV

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[4]

  • Sitagliptin (positive control inhibitor)

  • 384-well black, flat-bottom plates

  • Compound library in DMSO

Protocol:

  • Compound Plating: Dispense 100 nL of each compound from the library (10 mM in DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of recombinant human DPP-IV (diluted in assay buffer to the desired concentration) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Add 10 µL of Gly-Pro-AMC substrate (diluted in assay buffer) to each well to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every minute for 30 minutes at 37°C.[3][4]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound relative to the DMSO control wells.

Secondary Assay: IC50 Determination

Compounds showing significant inhibition in the primary screen are selected for dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.

  • Assay Performance: Perform the fluorescence-based DPP-IV inhibition assay as described above with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based DPP-IV Inhibition Assay

To confirm the activity of hit compounds in a more physiologically relevant environment, a cell-based assay is performed using a cell line that endogenously expresses DPP-IV (e.g., HepG2 cells).[5]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent DPP-IV substrate suitable for live cells (e.g., GP-BAN)[5]

  • 96-well clear-bottom black plates

Protocol:

  • Cell Seeding: Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds and incubate for 1-2 hours.

  • Substrate Addition: Add the cell-permeable fluorescent DPP-IV substrate to each well and incubate for 60 minutes.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values as described for the biochemical assay.

Mandatory Visualizations

G cluster_0 Compound Library Synthesis cluster_1 High-Throughput Screening Workflow Start Start Diversification Diversification Start->Diversification Parallel Synthesis Purification Purification Diversification->Purification Library Library Purification->Library Primary_Screen Primary HTS (Fluorescence Assay) Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay (IC50 Determination) Hit_Identification->Secondary_Assay Cell_Based_Assay Cell-Based Assay Secondary_Assay->Cell_Based_Assay Confirmed_Hits Confirmed_Hits Cell_Based_Assay->Confirmed_Hits

Caption: Experimental workflow for HTS of this compound analogs.

G cluster_0 Incretin Effect cluster_1 DPP-IV Action and Inhibition Food_Intake Food Intake L_Cells Intestinal L-cells Food_Intake->L_Cells GLP1 Active GLP-1 L_Cells->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas DPP4 DPP-IV GLP1->DPP4 Degradation Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor This compound Analog Inhibitor Inhibitor->DPP4 Inhibition

Caption: DPP-IV signaling pathway and the mechanism of action of its inhibitors.

References

Application Notes and Protocols for the Purification of 2-(2,4,5-Trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 2-(2,4,5-Trifluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below address common impurities and offer strategies for achieving high purity levels required for drug development and other sensitive applications.

Introduction

The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. The presence of these impurities can adversely affect the yield and purity of subsequent reaction steps and the final active pharmaceutical ingredient (API). Therefore, robust purification techniques are essential. This document details three common and effective purification methods: fractional distillation, column chromatography, and recrystallization.

Potential Impurities

Common impurities in the synthesis of this compound may include:

  • Starting Materials: 2,4,5-Trifluorobenzaldehyde or corresponding ketone precursors.

  • Reducing Agent Residues: Borohydride salts and their by-products.

  • Over-reduction Products: Isomeric trifluorophenylethanes.

  • By-products: Products from competing side reactions.

  • Solvents: Residual solvents from the reaction and work-up steps.

Purification Techniques

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Fractional Distillation under Reduced Pressure

Fractional distillation is a suitable method for separating this compound from non-volatile impurities and solvents with significantly different boiling points. Due to the relatively high boiling point of the target compound, distillation is typically performed under reduced pressure to prevent thermal decomposition.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Gradually reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Collect and discard the initial low-boiling fraction, which may contain residual solvents.

    • Carefully collect the main fraction at the expected boiling point of this compound under the applied pressure.

    • Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine their purity.

Data Presentation:

FractionDistillation Temp. (°C @ pressure)Purity (GC Area %)Major Impurities (GC Area %)
Crude-85.2Starting Material (5.8%), By-product A (4.5%), Solvent (4.5%)
F150-65 @ 5 mmHg92.1Starting Material (2.3%), By-product A (1.1%), Solvent (4.5%)
F2 (Product) 110-112 @ 5 mmHg 99.5 Starting Material (0.2%), By-product A (0.3%)
Residue-45.3High-boiling impurities
Column Chromatography

Column chromatography is a highly effective technique for separating compounds with similar polarities. For this compound, normal-phase chromatography using silica gel is a common approach.

Experimental Protocol:

  • Column Packing:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the elution of the product using Thin-Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation:

SampleEluent System (Hexane:EtOAc)Purity (HPLC Area %)Recovery Yield (%)
Crude-88.9-
Purified Product Gradient: 100:0 to 90:10 >99.8 85
Recrystallization

Although this compound is a liquid at room temperature, it may solidify at lower temperatures or form a solid derivative that can be purified by recrystallization. This method is particularly effective for removing small amounts of impurities.

Experimental Protocol (for a solid derivative):

  • Solvent Selection:

    • Test the solubility of the crude solid in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

    • Common solvent systems for polar fluorinated molecules include ethanol/water, hexane/ethyl acetate, and toluene.[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation:

SampleRecrystallization SolventPurity (HPLC Area %)Melting Point (°C)
Crude Solid-95.745-48
Recrystallized Product Ethanol/Water (80:20) 99.9 50-51

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product Crude Crude this compound (Purity: 85-95%) Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization (if solid or derivatized) Crude->Recrystallization Analysis Purity Assessment (GC, HPLC, NMR) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure this compound (Purity >99.5%) Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Column_Chromatography_Workflow Start Crude Product Step1 Dissolve in Minimal Solvent Start->Step1 Step2 Load onto Silica Gel Column Step1->Step2 Step3 Elute with Solvent Gradient (e.g., Hexane to Hexane/EtOAc) Step2->Step3 Step4 Collect Fractions Step3->Step4 Step5 Monitor Fractions by TLC Step4->Step5 Step6 Combine Pure Fractions Step5->Step6 Step7 Remove Solvent (Rotary Evaporation) Step6->Step7 End Purified Product (>99.8%) Step7->End

Caption: Detailed workflow for purification by column chromatography.

Conclusion

The purification of this compound to a high degree of purity is achievable through standard laboratory techniques. The choice of method will be dictated by the specific impurity profile of the crude product. For optimal results, a combination of techniques, such as distillation followed by column chromatography, may be employed. It is crucial to monitor the purity of the product at each stage using appropriate analytical methods like GC or HPLC to ensure the final product meets the required specifications for its intended application.

References

Application Notes and Protocols for the Quantification of 2-(2,4,5-Trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(2,4,5-Trifluorophenyl)ethanol. The methods described herein are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable approaches for the determination of this compound in various sample matrices.

Introduction

This compound is a fluorinated aromatic alcohol of interest in pharmaceutical and chemical synthesis. Accurate and precise quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. The following protocols provide validated methods to achieve reliable analytical results.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, ideal for complex matrices and trace-level analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analytical methods. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed in the end-user's laboratory to establish performance characteristics.

Table 1: HPLC-UV Method - Representative Quantitative Data

ParameterResult
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)98.5 - 101.2%
Precision (% RSD)< 2.0%

Table 2: GC-MS Method - Representative Quantitative Data

ParameterResult
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)97.8 - 102.5%
Precision (% RSD)< 5.0%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol details the analysis of this compound using a reversed-phase HPLC method with UV detection.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Accurately weigh and dissolve the sample containing this compound in methanol to obtain a stock solution.

  • Dilute the stock solution with the mobile phase to a concentration within the linear range of the assay.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

5. Calibration

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards of known concentrations.

  • Inject each calibration standard and construct a calibration curve by plotting the peak area against the concentration.

6. Data Analysis

  • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Dilute_Standard Serial Dilution Dissolve_Standard->Dilute_Standard Filter Filter (0.45 µm) Dilute_Sample->Filter Inject Inject into HPLC Dilute_Standard->Inject Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (265 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Detect->Quantify Cal_Curve->Quantify

HPLC analytical workflow.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound using GC-MS.

1. Materials and Reagents

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Helium (carrier gas, 99.999% purity)

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software.

3. Chromatographic and Mass Spectrometric Conditions

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MSD Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (suggested): m/z 176 (molecular ion), 145, 117

4. Sample Preparation

  • Dissolve the sample in ethyl acetate to a known volume.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.

  • Dry the organic extract with anhydrous sodium sulfate.

  • Dilute the extract with ethyl acetate to a concentration within the linear range of the assay.

5. Calibration

  • Prepare a stock solution of the this compound reference standard in ethyl acetate.

  • Perform serial dilutions of the stock solution with ethyl acetate to prepare at least five calibration standards.

  • Analyze each calibration standard by GC-MS and construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration.

6. Data Analysis

  • Identify the peak for this compound in the sample's total ion chromatogram (TIC) and confirm its identity by comparing the retention time and the ratio of the monitored ions with that of the standard.

  • Quantify the analyte using the calibration curve based on the peak area of the primary quantifying ion.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve/Extract Sample Dry Dry with Na2SO4 Sample->Dry Standard Weigh Reference Standard Dissolve_Standard Dissolve in Ethyl Acetate Standard->Dissolve_Standard Dilute_Sample Dilute with Ethyl Acetate Dry->Dilute_Sample Inject Inject into GC-MS Dilute_Sample->Inject Dilute_Standard Serial Dilution Dissolve_Standard->Dilute_Standard Dilute_Standard->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Detect->Quantify Confirm Confirm Identity (Ion Ratios) Detect->Confirm Cal_Curve->Quantify

GC-MS analytical workflow.

Application Notes & Protocols: In Vitro Evaluation of 2-(2,4,5-Trifluorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for the in vitro assessment of 2-(2,4,5-Trifluorophenyl)ethanol derivatives, a class of compounds with potential therapeutic applications. The following protocols and guidelines are designed for researchers in drug discovery and development to characterize the biological activity of these novel chemical entities.

Introduction

This compound and its derivatives are synthetic organic compounds characterized by a trifluorinated phenyl ring attached to an ethanol backbone. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. This document outlines a series of standard in vitro assays to determine the cytotoxic effects, target engagement, and mechanism of action of these compounds.

Quantitative Data Summary

While specific data for this compound derivatives are not extensively available in public literature, the following table represents a hypothetical data summary based on typical results for analogous fluorinated small molecules in cancer cell lines. This table is for illustrative purposes to guide data presentation.

Compound Cell Line Assay IC50 (µM) Target Reference
Derivative AMCF-7 (Breast Cancer)MTT Assay15.2 ± 1.8Topoisomerase IIHypothetical Data
Derivative AA549 (Lung Cancer)MTT Assay28.5 ± 3.1Topoisomerase IIHypothetical Data
Derivative BMCF-7 (Breast Cancer)MTT Assay8.9 ± 0.9MEK1Hypothetical Data
Derivative BA549 (Lung Cancer)MTT Assay12.1 ± 1.5MEK1Hypothetical Data
Doxorubicin (Control)MCF-7 (Breast Cancer)MTT Assay0.8 ± 0.1Topoisomerase IIHypothetical Data
Selumetinib (Control)A549 (Lung Cancer)MTT Assay0.5 ± 0.07MEK1Hypothetical Data

Experimental Protocols

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compounds on cultured cell lines.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Cultured mammalian cells

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol describes how to assess the effect of the compounds on the expression or activation state of a target protein (e.g., a specific kinase in a signaling pathway).

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Materials:

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (specific to the target protein and loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein lysis buffer with protease and phosphatase inhibitors

Procedure:

  • Cell Lysis: Treat cells with the test compounds for the desired time. Wash the cells with cold PBS and lyse them with protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagram illustrates the general workflow for the in vitro evaluation of the this compound derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action A Compound Synthesis (Derivatives) B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 Values B->C D Target Identification (Hypothesis-driven) C->D Active Compounds E Target Engagement Assay (e.g., Western Blot) D->E F Downstream Effect Analysis (e.g., qPCR) E->F G GF Growth Factor GFR Receptor Tyrosine Kinase GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound Test Compound (e.g., Derivative B) Compound->MEK

Troubleshooting & Optimization

Troubleshooting common problems in 2-(2,4,5-Trifluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(2,4,5-Trifluorophenyl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am not getting the expected yield of this compound. What are the possible reasons?

A1: Low product yield can stem from several factors throughout the synthetic process. Key areas to investigate include the quality of starting materials, reaction conditions, and the efficiency of the reduction step.

  • Starting Material Purity: The primary precursor, typically a derivative of 2,4,5-trifluoroacetophenone or 2,4,5-trifluorophenylacetic acid, must be of high purity. Impurities can interfere with the reaction. For instance, the synthesis of the related 2,4,5-trifluorophenylacetic acid often starts from 1,2,4-trifluorobenzene and involves several steps where impurities can be introduced.

  • Reaction Conditions: The reduction of the carbonyl group is a critical step. The choice of reducing agent and reaction conditions plays a significant role.

    • Incomplete Reduction: If using a mild reducing agent, the reaction may not go to completion. Consider switching to a more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) or ensuring the current reducing agent is fresh and active.

    • Temperature: The reaction temperature needs to be optimized. For many reductions, initial cooling (e.g., 0 °C) followed by a gradual warming to room temperature is standard practice.

    • Moisture: Reducing agents like LiAlH₄ and Sodium Borohydride (NaBH₄) are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will quench the reducing agent and lower the yield.

  • Side Reactions: The formation of side products can consume the starting material and reduce the yield of the desired product.

Q2: My reaction seems to be stalled and is not proceeding to completion. How can I address this?

A2: A stalled reaction can often be restarted or pushed to completion by addressing the following:

  • Reagent Activity: The reducing agent may have degraded due to improper storage or handling. Introduce a fresh batch of the reducing agent to the reaction mixture.

  • Insufficient Reagent: The stoichiometry of the reducing agent might be insufficient to reduce the entire starting material. Adding an additional equivalent of the reducing agent can help drive the reaction to completion.

  • Temperature Adjustment: If the reaction is being run at a low temperature, a modest increase in temperature might provide the necessary activation energy to overcome the reaction barrier. However, be cautious as higher temperatures can also promote side reactions.

Issue 2: Presence of Impurities in the Final Product

Q3: My final product is contaminated with impurities. What are the common impurities and how can I remove them?

A3: Common impurities include unreacted starting material and byproducts from side reactions.

  • Unreacted Starting Material: If the reduction was incomplete, the starting ketone or acid will be present.

  • Side Products: Depending on the synthesis route, side products can form. For example, if starting from a halogenated precursor, elimination reactions could lead to unsaturated compounds.

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired alcohol from both less polar starting materials and more polar byproducts. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common choice.

  • Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, recrystallization can be an excellent purification technique.

  • Washing: An aqueous workup is crucial to remove any water-soluble impurities and unreacted reagents. Washing the organic layer with a mild acid, then a mild base, followed by brine can effectively remove many common impurities.

Frequently Asked Questions (FAQs)

Q4: What is a common synthetic route for this compound?

A4: A prevalent method is the reduction of a suitable carbonyl precursor. A two-step process is common:

  • Friedel-Crafts Acylation: 1,2,4-Trifluorobenzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(2,4,5-Trifluorophenyl)ethanone.

  • Reduction: The resulting ketone is then reduced to the desired alcohol using a reducing agent such as Sodium Borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) or Lithium Aluminum Hydride (LiAlH₄) in an ether-based solvent like THF.

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • Handling Reagents:

    • Lewis Acids (e.g., AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

    • Reducing Agents (e.g., LiAlH₄, NaBH₄): Flammable solids that react with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

    • Solvents: Use anhydrous solvents, especially with water-sensitive reagents. Many organic solvents are flammable and have associated health risks.

  • Reaction Quenching: The quenching of reactions involving strong reducing agents like LiAlH₄ must be done carefully and at low temperatures to control the evolution of hydrogen gas.

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Synthesis of this compound

Reducing AgentSolventTypical Reaction Time (hours)Typical Yield (%)Purity (%)Notes
Sodium Borohydride (NaBH₄)Methanol/Ethanol2 - 685 - 95>95Milder, safer, and easier to handle.
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)1 - 490 - 98>97More powerful but also more hazardous. Requires strict anhydrous conditions.

Note: The data presented are typical and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction with Sodium Borohydride

  • Setup: A round-bottom flask equipped with a magnetic stir bar is charged with 1-(2,4,5-Trifluorophenyl)ethanone (1 equivalent) and methanol. The flask is cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 1-(2,4,5-Trifluorophenyl)ethanone reduction Reduction at 0°C to RT start1->reduction start2 Sodium Borohydride start2->reduction start3 Methanol start3->reduction workup Aqueous Workup reduction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Poor Starting Material Quality problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Inactive Reducing Agent problem->cause3 solution1 Purify Starting Material cause1->solution1 solution2 Optimize Temperature & Time cause2->solution2 solution4 Ensure Anhydrous Conditions cause2->solution4 solution3 Use Fresh Reducing Agent cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

Identifying and removing byproducts in 2-(2,4,5-Trifluorophenyl)ethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2,4,5-Trifluorophenyl)ethanol. Our goal is to help you identify and remove common byproducts to ensure the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is typically synthesized through the reduction of a suitable precursor. The most common methods include:

  • Reduction of 2',4',5'-Trifluoroacetophenone: This involves the use of a reducing agent like sodium borohydride (NaBH₄) to reduce the ketone functional group to a hydroxyl group.

  • Reduction of 2,4,5-Trifluorophenylacetic acid or its esters: Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylic acid or ester to the corresponding alcohol.

  • Grignard Reaction: The reaction of a 2,4,5-trifluorobenzylmagnesium halide with formaldehyde, followed by an acidic workup, will yield the desired product.

Q2: I see an unexpected peak in my GC-MS analysis after synthesizing the alcohol from 2',4',5'-Trifluoroacetophenone. What could it be?

A2: The most likely impurity is unreacted starting material, 2',4',5'-Trifluoroacetophenone. This occurs if the reaction is incomplete or if an insufficient amount of the reducing agent was used. Another possibility, though less common with mild reducing agents, is the formation of byproducts from side reactions.

Q3: My Grignard reaction for this synthesis has a very low yield. What are the common pitfalls?

A3: Grignard reactions are highly sensitive to moisture and air.[1] Key issues include:

  • Wet Glassware or Solvents: Grignard reagents are strong bases and will react with water, which quenches the reagent and reduces the yield.[2] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting alkyl or aryl halide, which forms a biphenyl or bibenzyl byproduct.[1][2] This is often favored at higher temperatures or concentrations.

  • Impure Magnesium: The magnesium turnings must be activated, often with a small crystal of iodine, to initiate the reaction.

Q4: How can I effectively remove unreacted starting material and other nonpolar byproducts?

A4: For nonpolar impurities like unreacted acetophenone or Wurtz coupling products, purification by column chromatography on silica gel is highly effective.[2] A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) will separate the nonpolar byproducts from the more polar desired alcohol.

Q5: What is a standard aqueous workup procedure following a reduction reaction?

A5: After the reaction is complete, it is typically quenched by slowly adding a dilute acid (e.g., 1M HCl) to neutralize any remaining reducing agent and to hydrolyze intermediate complexes. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine to remove water-soluble impurities, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Low Yield of Desired Alcohol Incomplete reaction; insufficient reducing agent.Increase the molar equivalents of the reducing agent. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Grignard reagent was quenched by water.[2]Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Presence of a Higher Molecular Weight Byproduct Wurtz coupling side reaction during a Grignard synthesis.[1][2]Add the halide slowly to the magnesium to maintain a low concentration. Avoid unnecessarily high reaction temperatures.
Oily Product That is Difficult to Purify Presence of multiple byproducts or residual solvent.Purify the crude product using column chromatography. Ensure all solvent is removed using a high vacuum pump after evaporation.
Product Contaminated with Boron Salts Incomplete hydrolysis of borate esters after NaBH₄ reduction.Ensure the acidic workup is sufficient to fully hydrolyze the intermediate borate esters. An extended stir time during the quench may be necessary.

Data Presentation

Table 1: Common Reactants, Products, and Potential Byproducts

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role in Reaction Typical Analytical Signature (GC-MS)
2',4',5'-TrifluoroacetophenoneC₈H₅F₃O174.12Starting MaterialLower retention time than the product; distinct M+ peak at 174.
This compound C₈H₇F₃O 176.14 Desired Product Target peak; M+ peak at 176.
1,2-bis(2,4,5-trifluorophenyl)ethaneC₁₄H₈F₆306.21Grignard ByproductHigher retention time; distinct M+ peak at 306.
2,4,5-TrifluorotolueneC₇H₅F₃146.11Grignard Byproduct (from water)Lower retention time; distinct M+ peak at 146.

Table 2: Comparison of Purification Techniques

Technique Principle Byproducts Removed Advantages Disadvantages
Aqueous Workup/Extraction Partitioning between immiscible aqueous and organic phases.Water-soluble salts, acids, bases.Simple, fast, removes inorganic impurities.Does not separate organic compounds with similar polarities.
Column Chromatography Differential adsorption of components onto a stationary phase.Unreacted starting materials, nonpolar byproducts (e.g., Wurtz coupling products).High resolution for separating compounds of different polarities.[2]Can be time-consuming and requires significant solvent volumes.
Distillation Separation based on differences in boiling points.Byproducts with significantly different boiling points.Effective for large-scale purification of liquids.Not suitable for thermally unstable compounds or for separating compounds with close boiling points.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',4',5'-Trifluoroacetophenone (1.0 eq) in ethanol or methanol at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, load the solid onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the solvent polarity by adding ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to 80:20).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Reaction_Pathway Synthesis of this compound reactant 2',4',5'-Trifluoroacetophenone reagent 1) NaBH4, EtOH 2) H3O+ workup reactant->reagent product This compound reagent->product Desired Reaction byproduct Unreacted Starting Material (Incomplete Reaction) reagent->byproduct Incomplete Reaction

Caption: Reaction pathway for the reduction of 2',4',5'-Trifluoroacetophenone.

Troubleshooting_Workflow Workflow for Byproduct Identification start Crude Product Mixture gcms Analyze by GC-MS start->gcms nmr Analyze by 1H and 19F NMR start->nmr compare Compare spectra to known standards and starting materials gcms->compare nmr->compare known Byproduct Identified compare->known Match Found unknown Unknown Byproduct compare->unknown No Match ms_analysis Analyze fragmentation pattern (MS) and chemical shifts (NMR) unknown->ms_analysis structure Propose Structure ms_analysis->structure Purification_Process General Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Wash, Brine) crude->workup extraction Solvent Extraction workup->extraction dry Dry Organic Layer (e.g., MgSO4) extraction->dry concentrate Concentrate Under Vacuum dry->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography pure Pure Product chromatography->pure

References

Technical Support Center: Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2,4,5-Trifluorophenyl)ethanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the reduction of 2,4,5-trifluorophenylacetic acid or its esters.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Inactive Reducing Agent Use a fresh, unopened container of the reducing agent (e.g., LiAlH₄, Borane complex). Ensure anhydrous conditions are strictly maintained as these reagents are moisture-sensitive.A significant increase in product yield.
Insufficient Reducing Agent Use a molar excess of the reducing agent. For LiAlH₄ reductions of carboxylic acids, at least 1.5-2 equivalents are recommended due to the initial acid-base reaction.Drive the reaction to completion and improve conversion of the starting material.
Incomplete Reaction Increase the reaction time and/or temperature according to the chosen protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).Complete consumption of the starting material and formation of the desired product.
Improper Work-up Procedure Follow the specific work-up protocol for the reducing agent used. For LiAlH₄, a careful quenching procedure (e.g., Fieser method) is crucial to avoid loss of product.Efficient isolation of the crude product from the reaction mixture.
Sub-optimal Reaction Temperature For LiAlH₄ reductions, the initial addition of the reagent should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by refluxing to ensure completion. For catalytic hydrogenation, the optimal temperature and pressure should be maintained.Minimize side reactions and improve the selectivity towards the desired product.

Issue 2: Presence of Impurities or Side Products

Potential Cause Troubleshooting Step Expected Outcome
Over-reduction or Side Reactions Optimize the amount of reducing agent and reaction time. For catalytic hydrogenation, ensure the catalyst is not too active to prevent reduction of the aromatic ring.A cleaner reaction profile with fewer byproducts.
Incomplete Conversion of Intermediate Aldehyde Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion, as the intermediate aldehyde is highly reactive.Absence of the intermediate aldehyde peak in the crude product analysis.
Contamination from Starting Materials or Solvents Use high-purity starting materials and anhydrous solvents.Reduced presence of unexpected peaks in analytical data (GC-MS, NMR).
Hydrolysis of Ester Starting Material If starting from an ester, ensure anhydrous conditions to prevent hydrolysis back to the carboxylic acid, which may react differently or incompletely.A single starting material spot/peak in the initial reaction monitoring.
Formation of Aluminum Salts Emulsion (LiAlH₄ reduction) During work-up, add the quenching reagents slowly at low temperature and stir vigorously. The use of Celite or anhydrous sodium sulfate can aid in the filtration of fine aluminum salts.A clear separation of organic and aqueous layers, facilitating easier extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

The most commonly employed and effective method is the reduction of 2,4,5-trifluorophenylacetic acid or its corresponding ester. The choice of reducing agent is critical for achieving high yields.

Q2: Which reducing agent is recommended for the conversion of 2,4,5-trifluorophenylacetic acid to the corresponding alcohol?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of directly reducing carboxylic acids to primary alcohols and is highly effective for this transformation.[1][2][3][4][5][6] Borane complexes, such as Borane-THF (BH₃-THF), are also a good option and can offer higher selectivity in the presence of other reducible functional groups.[6] Sodium borohydride (NaBH₄) is generally not effective for the direct reduction of carboxylic acids.[1][3]

Q3: Can I reduce the ethyl ester of 2,4,5-trifluorophenylacetic acid instead of the free acid?

Yes, reducing the ethyl ester is a viable alternative. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or using strong reducing agents like LiAlH₄ are effective methods for reducing esters to primary alcohols.[1]

Q4: What are the typical yields I can expect for this synthesis?

While specific yields for this compound are not extensively reported in comparative studies, high yields (typically >80-90%) can be expected with optimized conditions using powerful reducing agents like LiAlH₄ or borane complexes on the precursor acid or ester. The synthesis of the precursor, 2,4,5-trifluorophenylacetic acid, has been reported with high yields, for instance, a 99.2% molar yield from 1,2,4-Trifluorobenzene and dichloromethane followed by hydrolysis.[7]

Q5: What are the critical safety precautions I should take during this synthesis?

  • LiAlH₄ and Borane complexes are highly reactive and pyrophoric. They react violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and glassware.

  • Catalytic Hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Pd/C). Ensure the setup is properly assembled and purged, and that the catalyst is handled carefully to prevent ignition.

Q6: How can I monitor the progress of the reduction reaction?

Thin Layer Chromatography (TLC) is a quick and effective method. A stain that visualizes alcohols (e.g., ceric ammonium molybdate) can be used. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product peak.

Q7: What is the best way to purify the final product, this compound?

Following an appropriate aqueous work-up to remove the reducing agent byproducts, the crude product can be purified by column chromatography on silica gel. A solvent system such as a mixture of hexane and ethyl acetate is typically effective. The exact ratio can be determined by TLC analysis.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Carboxylic Acids and Esters

Method Substrate Typical Reagents & Conditions Advantages Disadvantages
Lithium Aluminum Hydride (LiAlH₄) Reduction Carboxylic Acid or EsterLiAlH₄ in anhydrous THF or Et₂O, followed by aqueous work-up.[1][2][3][4][5]Powerful, fast, and generally high-yielding.Not selective, reacts with many other functional groups. Pyrophoric and requires strict anhydrous conditions. Work-up can be challenging.
Borane (BH₃) Reduction Carboxylic AcidBH₃-THF or BH₃-SMe₂ complex in THF, followed by acidic work-up.[6]More selective than LiAlH₄ (e.g., does not reduce esters as readily).Reagent can be less stable and have an unpleasant odor (BH₃-SMe₂).
Catalytic Hydrogenation EsterH₂ gas, Pd/C or other suitable catalyst, in a solvent like ethanol or ethyl acetate, often under pressure."Greener" method, avoids pyrophoric reagents. Can be highly selective.May require specialized high-pressure equipment. Catalyst can be pyrophoric. May reduce other functional groups (e.g., double bonds, nitro groups).

Experimental Protocols

Protocol 1: Reduction of 2,4,5-Trifluorophenylacetic Acid using Lithium Aluminum Hydride (LiAlH₄)

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add LiAlH₄ to anhydrous THF under Argon at 0 °C. B 2. Slowly add a solution of 2,4,5-trifluorophenylacetic acid in anhydrous THF. A->B Maintain inert atmosphere C 3. Allow to warm to room temperature and then reflux for 2-4 hours. B->C Exothermic reaction D 4. Monitor reaction by TLC. C->D E 5. Cool to 0 °C and quench sequentially with H₂O, 15% NaOH(aq), and H₂O (Fieser method). D->E Upon completion F 6. Filter the aluminum salts and wash with THF or Et₂O. E->F Forms granular precipitate G 7. Dry the organic phase, concentrate, and purify by column chromatography. F->G Combine filtrates

LiAlH₄ Reduction Workflow
  • Reaction Setup: To a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, slowly add a solution of 2,4,5-trifluorophenylacetic acid (1.0 equivalent) in anhydrous THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Catalytic Hydrogenation of Ethyl 2,4,5-Trifluorophenylacetate

experimental_workflow_hydrogenation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Ethyl 2,4,5-trifluorophenylacetate and solvent (e.g., Ethanol) to a hydrogenation vessel. B 2. Carefully add Pd/C catalyst under an inert atmosphere. A->B C 3. Purge the vessel with H₂ gas. B->C D 4. Pressurize with H₂ and stir at room temperature or with gentle heating. C->D E 5. Monitor H₂ uptake and reaction progress by TLC/GC-MS. D->E F 6. Carefully vent the H₂ and purge with an inert gas. E->F Upon completion G 7. Filter the catalyst through Celite® and wash with the reaction solvent. F->G H 8. Concentrate the filtrate and purify the residue by column chromatography. G->H

Catalytic Hydrogenation Workflow
  • Esterification (if starting from the acid): Convert 2,4,5-trifluorophenylacetic acid to its ethyl ester by reacting with ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) and heating to reflux. Purify the resulting ester.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve ethyl 2,4,5-trifluorophenylacetate (1.0 equivalent) in a solvent such as ethanol. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, evacuate and backfill with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting ester.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., argon or nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by column chromatography as described in Protocol 1.

Logical Relationships for Troubleshooting

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of this compound Cause1 Inactive/Insufficient Reagent Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Poor Work-up/Purification Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1a Use fresh, excess reducing agent Cause1->Solution1a Solution1b Ensure anhydrous conditions Cause1->Solution1b Solution2a Increase reaction time/temperature Cause2->Solution2a Solution2b Monitor reaction progress (TLC/GC-MS) Cause2->Solution2b Solution3a Optimize quenching procedure Cause3->Solution3a Solution3b Optimize chromatography conditions Cause3->Solution3b Solution4a Control reaction temperature Cause4->Solution4a Solution4b Use a more selective reagent Cause4->Solution4b

Troubleshooting Logic Diagram

References

Technical Support Center: Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of 2-(2,4,5-Trifluorophenyl)ethanol and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct laboratory-scale synthesis involves the reduction of a suitable precursor, 2,4,5-Trifluorophenylacetic acid. This acid is a stable, commercially available solid that can be effectively converted to the desired primary alcohol using standard reducing agents.

Q2: Why is 2,4,5-Trifluorophenylacetic acid a key intermediate?

A2: 2,4,5-Trifluorophenylacetic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably Sitagliptin, a medication used to treat type 2 diabetes.[1][2] Its stable structure and reactive carboxylic acid group make it an ideal starting point for synthesizing this compound and other derivatives.

Q3: What are the main challenges associated with fluorinated compounds in synthesis?

A3: The incorporation of fluorine atoms can alter the reactivity of neighboring functional groups due to fluorine's high electronegativity.[3][4] Challenges can include harsh reaction conditions required for some fluorination methods and potential difficulties in controlling regioselectivity.[3][5] However, for the reduction of 2,4,5-Trifluorophenylacetic acid, the fluorine atoms are generally stable and do not interfere with the reduction of the carboxylic acid group.

Q4: What safety precautions should be taken when working with the reagents for this synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive with water and can ignite. All reactions involving such agents must be performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Solvents like THF and diethyl ether are highly flammable. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory.

Synthesis Workflow and Troubleshooting

The general workflow for this synthesis involves the reduction of the carboxylic acid precursor.

G cluster_0 Synthesis Workflow start Start: 2,4,5-Trifluorophenylacetic Acid reduction Reduction Step (e.g., LiAlH₄ or BH₃) start->reduction Reducing Agent Anhydrous Solvent workup Aqueous Work-up & Extraction reduction->workup Quenching purification Purification (e.g., Column Chromatography) workup->purification Crude Product product Product: This compound purification->product Pure Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis.

G problem Problem: Low or No Product Yield cause1 Cause: Inactive Reducing Agent problem->cause1 cause2 Cause: Presence of Water problem->cause2 cause3 Cause: Impure Starting Material problem->cause3 cause4 Cause: Suboptimal Reaction Conditions problem->cause4 solution1 Solution: - Use a fresh, unopened bottle of reducing agent. - Titrate older bottles to determine activity. - Ensure proper storage conditions. cause1->solution1 solution2 Solution: - Use anhydrous solvents. - Dry all glassware in an oven before use. - Maintain a positive pressure of inert gas (N₂ or Ar). cause2->solution2 solution3 Solution: - Check purity of 2,4,5-Trifluorophenylacetic acid by NMR or melting point. - Recrystallize if necessary. cause3->solution3 solution4 Solution: - Verify reaction temperature (e.g., 0 °C to reflux). - Ensure sufficient reaction time. - Check stoichiometry of reagents. cause4->solution4

Caption: Troubleshooting decision tree for low product yield.

Q5: My reaction yield is significantly lower than expected. What are the common causes?

A5: Low yields in the reduction of carboxylic acids are often traced back to a few key areas:

  • Inactive Reducing Agent: Strong reducing agents like LiAlH₄ and BH₃ are sensitive to air and moisture. An old or improperly stored bottle may have lost its potency.

  • Presence of Water: The reaction is highly water-sensitive. Any moisture in the solvent, glassware, or starting material will consume the reducing agent, lowering the yield. Ensure all components are rigorously dried.[6]

  • Impure Starting Material: Impurities in the 2,4,5-Trifluorophenylacetic acid can interfere with the reaction. Verify the purity of your starting material.

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or improper stoichiometry of the reducing agent.

Q6: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A6: While the reduction is generally clean, potential side products could include:

  • Unreacted Starting Material: If the reduction is incomplete, you will see the starting carboxylic acid.

  • Ester Formation (during work-up): If an alcohol (like ethanol) is used during the work-up before the reducing agent is fully quenched, it could potentially form an ethyl ester with any unreacted acid.

  • Over-reduction Products (less common): While unlikely for a phenylacetic acid derivative under standard conditions, highly vigorous conditions could theoretically lead to other reductions on the aromatic ring, though this is rare.

Q7: How can I effectively purify the final product, this compound?

A7: The most common and effective method for purification is flash column chromatography on silica gel.[7]

  • Solvent System: A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis to achieve good separation between the product and any impurities.

  • Alternative Methods: For larger scales, distillation under reduced pressure can be an effective purification method, provided the product is thermally stable and has a significantly different boiling point from impurities.

Q8: My HPLC analysis shows peak tailing for the purified product. What could be the cause?

A8: Peak tailing in HPLC is a common issue.[8] For a neutral molecule like this compound, causes can include:

  • Secondary Interactions: The alcohol functional group might have secondary interactions with active silanol groups on the silica-based column.

  • Mobile Phase Issues: The pH or buffer concentration of the mobile phase may not be optimal for the analysis.[9][10]

  • Column Contamination: The column may be contaminated with strongly retained impurities from previous runs. Flushing the column or using a guard column can help.[11]

Experimental Protocols & Data

Synthesis of 2,4,5-Trifluorophenylacetic Acid (Precursor)

While often purchased, 2,4,5-Trifluorophenylacetic acid can be synthesized via several routes. The Grignard reaction is a common method.[12][13]

Parameter Route 1: Grignard Reaction[12] Route 2: Allylation & Oxidation[13]
Starting Material 2,4,5-Trifluorobenzyl halide1-Bromo-2,4,5-trifluorobenzene
Key Reagents Mg metal, CO₂MgCl₂, Allyl bromide, RuCl₃, NaIO₄
Solvent Anhydrous organic solvent (e.g., THF)THF, Water, Acetonitrile
Temperature Grignard formation: RT to reflux; Carboxylation: Low temp.Grignard: ~ -13 °C; Allylation: ~ 7-20 °C
Typical Yield High PurityHigh Purity and Yield
Protocol: Reduction of 2,4,5-Trifluorophenylacetic Acid to this compound

This protocol is a general guideline. Molar equivalents and volumes should be calculated for your specific reaction scale.

Materials:

  • 2,4,5-Trifluorophenylacetic acid

  • Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF)[14]

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Dry all glassware in an oven ( > 100 °C) for several hours and allow to cool in a desiccator or under a stream of dry nitrogen. Assemble the reaction apparatus (a round-bottom flask with a magnetic stirrer, addition funnel, and nitrogen inlet).

  • Reagent Preparation: Under a positive pressure of nitrogen, suspend LiAlH₄ (approx. 1.5 - 2.0 equivalents) in anhydrous THF in the reaction flask. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acid: Dissolve 2,4,5-Trifluorophenylacetic acid (1.0 equivalent) in anhydrous THF in the addition funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Caution: Hydrogen gas will evolve.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently refluxed for 2-4 hours to ensure completion. Monitor the reaction by TLC (thin-layer chromatography).

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. Extreme caution is required as this is a highly exothermic reaction with vigorous gas evolution. Follow with the addition of a 15% NaOH solution, then more water until a granular precipitate forms.

  • Extraction: Filter the solid aluminum salts and wash them thoroughly with ethyl acetate. Combine the filtrate and the washings. Transfer to a separatory funnel, wash with 1 M HCl, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound.

References

Technical Support Center: Catalyst Selection and Optimization for 2-(2,4,5-Trifluorophenyl)ethanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupling reactions involving 2-(2,4,5-Trifluorophenyl)ethanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for common cross-coupling methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for a substrate like this compound?

A1: Given its structure, this compound is a versatile building block. The primary hydroxyl group can be transformed into a good leaving group (e.g., triflate, tosylate, or halide), making the molecule suitable for various palladium-catalyzed cross-coupling reactions. The most common applications would involve Suzuki-Miyaura, Heck, and Sonogashira couplings to form C-C bonds. The electron-deficient nature of the trifluorophenyl ring can influence reactivity, often requiring careful selection of catalyst and reaction conditions.[1][2]

Q2: The trifluorophenyl group in my substrate is strongly electron-withdrawing. How does this affect catalyst selection for a Suzuki-Miyaura coupling?

A2: The electron-withdrawing nature of the three fluorine atoms can make the oxidative addition step of the catalytic cycle more favorable if the aryl group is part of the electrophile (e.g., as an aryl halide).[3] However, it can also increase the propensity of corresponding boronic acids or esters to undergo protodeboronation.[3][4] Therefore, a highly active catalyst system that promotes rapid cross-coupling is essential. We recommend using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, often in combination with a palladium precatalyst like a Buchwald G3 or G4 palladacycle.[2][3][4][5] These ligands enhance the rate of both oxidative addition and reductive elimination.

Q3: I am attempting a Heck coupling with an acrylate partner and my 2-(2,4,5-trifluorophenylethyl) halide, but I am observing low yields and formation of side products. What could be the cause?

A3: Low yields in Heck couplings with electron-deficient aryl halides can be due to several factors. Catalyst deactivation is a common issue.[6] Additionally, the regioselectivity can be influenced by both electronic and steric effects.[1] For electron-deficient olefins, the neutral catalytic pathway typically predominates, leading to the linear (β-selective) product.[1] Ensure your palladium source is active and consider using a robust ligand. Also, the choice of base and solvent is critical. Anhydrous conditions and thoroughly degassed solvents are crucial to prevent catalyst deactivation and side reactions.[3][4]

Q4: Can I use this compound directly in a coupling reaction, or must it be derivatized?

A4: The hydroxyl group of an alcohol is generally not a good leaving group for cross-coupling reactions. It needs to be "activated" by converting it into a more reactive functional group such as a triflate, mesylate, tosylate, or a halide (e.g., bromide or iodide).[7] This two-step sequence (activation followed by coupling) is standard practice.[7]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of 2-(2,4,5-trifluorophenylethyl) triflate with a boronic acid is failing or giving very low yields. What steps should I take to troubleshoot this?

Answer: A systematic approach is key to diagnosing the problem. Low yields in Suzuki couplings, especially with electron-deficient substrates, are often traced back to reagent integrity or suboptimal reaction conditions.[3][4] Follow the workflow below to identify and resolve the issue.

Suzuki_Troubleshooting start Low or No Yield reagents 1. Reagent Integrity Check - Active Catalyst? - Fresh Boronic Acid? - Dry & Degassed Solvents? - Anhydrous Base? start->reagents Start Here catalyst 2. Catalyst & Ligand Screening - Try different Pd precatalysts (e.g., XPhos Pd G3). - Screen bulky, electron-rich ligands (e.g., SPhos, RuPhos). - Adjust Pd:Ligand ratio (e.g., 1:1 to 1:2). reagents->catalyst If reagents are fine conditions 3. Base & Solvent Optimization - Screen bases (e.g., K3PO4, Cs2CO3, K2CO3). - Vary solvent system (e.g., Dioxane/H2O, Toluene/H2O, 2-MeTHF). catalyst->conditions If yield is still low temp_time 4. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 80°C to 110°C). - Monitor reaction over extended time (e.g., 2h, 12h, 24h) by TLC/LC-MS. conditions->temp_time If no improvement success Reaction Optimized temp_time->success Problem Solved

Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.

Issue 2: Poor Regioselectivity or Low Conversion in Heck Coupling

Question: I am performing a Heck coupling between 2-(2,4,5-trifluorophenylethyl) bromide and an olefin, but I'm getting a mixture of regioisomers and incomplete conversion of my starting material. How can I optimize this?

Answer: Poor regioselectivity and low conversion in Heck reactions are common challenges, particularly with certain classes of olefins.[1][6] The choice of catalyst, ligand, and additives can significantly influence the outcome.

Heck_Optimization start Poor Regioselectivity / Low Conversion ligand Modify Ligand - Use bulky monodentate phosphine (e.g., P(t-Bu)3). - Try bidentate ligands (e.g., dppf) for specific selectivities. start->ligand base Optimize Base - Screen organic bases (e.g., Et3N, DIPEA). - Screen inorganic bases (e.g., K2CO3, Ag2CO3). - Ensure base is soluble in the reaction medium. ligand->base If selectivity is still poor solvent Change Solvent - Polar aprotic solvents (e.g., DMF, DMAc, NMP) are common. - Toluene or Dioxane can also be effective. base->solvent If conversion is low temp Adjust Temperature - Gradually increase temperature to improve conversion. - Be aware that higher temperatures may decrease selectivity. solvent->temp Fine-tuning success Reaction Optimized temp->success

Caption: A decision tree for optimizing Heck coupling reactions.

Data Presentation

Table 1: Catalyst System Performance in a Model Suzuki-Miyaura Coupling

Reaction: 2-(2,4,5-Trifluorophenylethyl) Bromide + Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1001245
2Pd₂(dba)₃ (1)SPhos (2.2)K₃PO₄ (2)Toluene100688
3XPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF80495
4Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)DMF90872

Note: Data is illustrative and compiled from typical results for similar electron-deficient aryl halides.

Table 2: Effect of Base and Solvent on Heck Coupling Yield

Reaction: 2-(2,4,5-Trifluorophenylethyl) Iodide + Methyl Acrylate

EntryCatalyst SystemBase (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂/PPh₃Et₃N (1.5)DMF10065
2Pd(OAc)₂/PPh₃K₂CO₃ (2)DMAc12078
3Pd(OAc)₂/P(o-tol)₃DIPEA (1.5)Dioxane11085
4Herrmann's Cat.NaOAc (2)NMP12092

Note: Data is illustrative and reflects general trends in Heck couplings.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point for the coupling of an activated this compound derivative (e.g., bromide, iodide, or triflate) with a boronic acid or ester.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide/triflate (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst system (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.[3][4]

  • Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF, dioxane, or toluene, to achieve a concentration of 0.1-0.2 M) via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).[3][4]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3]

References

Managing impurities in 2-(2,4,5-Trifluorophenyl)ethanol starting material

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2,4,5-Trifluorophenyl)ethanol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot impurities in this critical starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities often relate to the synthetic route used. A frequent method is the reduction of a 2,4,5-trifluorophenylacetic acid derivative. Therefore, potential impurities can include:

  • Unreacted Starting Material: Residual 2,4,5-trifluorophenylacetic acid or its esters.

  • Over-reduction Products: 1-ethyl-2,4,5-trifluorobenzene.

  • Process-Related Impurities: Solvents used in the reaction and purification steps (e.g., toluene, heptane, ethanol).[1]

  • Byproducts from Side Reactions: Impurities arising from the specific reagents used, such as residual boron compounds if borohydride reducing agents are employed.

Q2: How can I detect and quantify impurities in my material?

A2: The most common and effective methods are chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard for quantifying non-volatile organic impurities, including unreacted starting materials and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[2] Headspace GC is particularly useful for analyzing residual solvents.[2]

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To maintain purity and prevent the formation of degradation products, it is recommended to store the material in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature. This minimizes the risk of oxidation and hydrolysis.

Q4: What are typical purity specifications for this starting material in pharmaceutical development?

A4: For use as a starting material in pharmaceutical synthesis, the purity of this compound is typically expected to be high, often ≥97% or ≥98%.[3][4] Specific limits for individual impurities are usually set based on regulatory guidelines (e.g., ICH Q3A/B/C) and the specific requirements of the downstream synthetic steps.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
High levels of unreacted starting material (e.g., 2,4,5-trifluorophenylacetic acid) detected by HPLC. 1. Incomplete reaction due to insufficient reducing agent.2. Reaction time was too short.3. Low reaction temperature.1. Increase the molar ratio of the reducing agent.2. Extend the reaction time and monitor completion by TLC or HPLC.3. Optimize the reaction temperature.
Presence of unknown peaks in the chromatogram. 1. Side reactions occurring during synthesis.2. Degradation of the material due to improper storage or handling.3. Contamination from solvents or equipment.1. Use techniques like LC-MS/MS or GC-MS to identify the structure of the unknown impurity.[5]2. Review the synthetic pathway for potential side reactions.3. Ensure proper storage under an inert atmosphere and use clean equipment.
Material is discolored (e.g., yellow or brown tint). 1. Presence of trace, highly colored impurities.2. Oxidation of the material or impurities.1. Perform a purification step such as recrystallization or column chromatography.2. Consider treatment with activated carbon to remove colored impurities.3. Store the purified material under an inert atmosphere to prevent re-oxidation.
Residual solvent levels are above the acceptable limits (ICH guidelines). [6][7][8]1. Inefficient drying of the final product.2. Use of a high-boiling point solvent that is difficult to remove.1. Dry the material under high vacuum at a slightly elevated temperature (ensure the temperature is below the material's degradation point).2. If possible, use a lower-boiling point solvent in the final purification step.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for determining the purity of this compound and quantifying related impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve in 25 mL of acetonitrile to create a 1 mg/mL solution.

Protocol 2: Purification by Recrystallization

This method can be effective for removing less soluble or more soluble impurities.

  • Solvent Selection: Identify a suitable solvent system. A good system is one in which the product is sparingly soluble at low temperatures but highly soluble at higher temperatures. A co-solvent system (e.g., toluene/heptane) may be necessary.

  • Dissolution: In a clean flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (or solvent system).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Impurity Management Workflow

The following diagram illustrates a logical workflow for identifying and addressing impurities in a starting material batch.

start Receive Batch of This compound analysis Perform Initial Analysis (HPLC, GC for Residual Solvents) start->analysis spec_check Compare to Specification analysis->spec_check release Release Batch for Use spec_check->release In Spec investigate Investigate OOS Result spec_check->investigate Out of Spec (OOS) identify Identify Impurity (e.g., via LC-MS/MS) investigate->identify quantify Quantify Impurity identify->quantify risk_assess Perform Risk Assessment quantify->risk_assess accept Accept with Justification risk_assess->accept Acceptable Risk reprocess Reprocess/Repurify Batch (e.g., Recrystallization) risk_assess->reprocess Unacceptable Risk reanalyze Re-analyze Purified Batch reprocess->reanalyze reanalyze->spec_check

Impurity identification and remediation workflow.
Potential Impurity Formation Pathway

This diagram shows a simplified synthetic pathway and where common impurities may originate.

SM Starting Material (2,4,5-Trifluorophenylacetic Acid) Reaction Reduction Reaction (e.g., with NaBH4) SM->Reaction Product Desired Product (this compound) Reaction->Product Main Path Impurity1 Impurity: Unreacted SM Impurity2 Impurity: Over-reduction (1-ethyl-2,4,5-trifluorobenzene) invis1->Impurity1 Incomplete Reaction invis2->Impurity2 Excessive Reducing Agent

Simplified pathway of impurity formation.

References

Preventing decomposition of 2-(2,4,5-Trifluorophenyl)ethanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4,5-Trifluorophenyl)ethanol. The information provided is designed to help prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorinated aromatic alcohol. It is a key intermediate in the synthesis of Sitagliptin, a widely used oral antihyperglycemic agent for the treatment of type 2 diabetes.

Q2: What are the main decomposition pathways for this compound during reactions?

Based on the chemistry of similar aromatic alcohols, the primary decomposition pathways for this compound are:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde, 2-(2,4,5-Trifluorophenyl)acetaldehyde, which may be further oxidized to 2,4,5-Trifluorophenylacetic acid.

  • Dehydration: Under acidic conditions or at elevated temperatures, the alcohol can undergo dehydration to form 2,4,5-Trifluorostyrene.

  • Reactions with Strong Bases: While specific data is limited, analogous simple fluorinated alcohols can undergo dehydrofluorination in the presence of strong bases.[1] This could potentially lead to the formation of various side products.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound at room temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound and provides potential solutions to minimize decomposition.

Issue 1: Formation of an Aldehyde Impurity During an Oxidation Reaction

Symptoms:

  • Appearance of a new peak in your reaction monitoring (e.g., TLC, LC-MS, GC-MS) corresponding to the mass of 2-(2,4,5-Trifluorophenyl)acetaldehyde.

  • Incomplete conversion of the starting material to the desired product.

Potential Cause:

You are likely observing the formation of the aldehyde byproduct from the oxidation of this compound. This is a common issue in oxidation reactions, such as the Swern oxidation.

Solutions:

  • Optimize Reaction Temperature: Swern-type oxidations should be carried out at low temperatures (typically -78 °C) to minimize side reactions.[2]

  • Control Reagent Stoichiometry: Use the correct stoichiometry of the oxidizing agent and base. An excess of the oxidizing agent can lead to over-oxidation or other side reactions.

  • Choice of Base: In some cases, the choice of base can influence the reaction outcome. For Swern oxidations, a hindered base like diisopropylethylamine (DIPEA) can sometimes be used to minimize side reactions like epimerization if there is a chiral center adjacent to the alcohol.[3]

Experimental Protocol: Minimizing Aldehyde Formation in a Swern-type Oxidation

This protocol provides a general procedure for the Swern oxidation of a secondary alcohol, which can be adapted for this compound.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is used.

  • Reagent Preparation: A solution of oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) is prepared. A solution of dimethyl sulfoxide (DMSO) (2.0 to 2.5 equivalents) in anhydrous DCM is also prepared.

  • Reaction Cooldown: The flask is charged with the oxalyl chloride solution and cooled to -78 °C using a dry ice/acetone bath.

  • Activation: The DMSO solution is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 10-15 minutes.

  • Alcohol Addition: A solution of this compound (1.0 equivalent) in anhydrous DCM is added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 30-45 minutes.

  • Base Addition: Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (5.0 equivalents) is added dropwise. The reaction mixture is stirred for another 30-45 minutes at -78 °C and then allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired ketone and quantify any aldehyde impurity.

Table 1: Common Byproducts of Swern Oxidation

ByproductChemical FormulaMolar Mass ( g/mol )Notes
Dimethyl sulfide(CH₃)₂S62.13Volatile and has a strong, unpleasant odor.[3]
Carbon monoxideCO28.01Toxic gas.[3]
Carbon dioxideCO₂44.01Gas.[3]
Triethylammonium chloride(C₂H₅)₃N·HCl137.65Formed when triethylamine is used as the base.[3]
Issue 2: Formation of a Styrene Impurity

Symptoms:

  • Detection of a compound with a mass corresponding to 2,4,5-Trifluorostyrene in your reaction mixture.

  • This is often observed when the reaction is performed under acidic conditions or at high temperatures.

Potential Cause:

Dehydration of this compound is occurring. This elimination reaction is catalyzed by acids and favored by heat.

Solutions:

  • Maintain Neutral or Basic pH: Avoid acidic conditions if dehydration is not the desired reaction. If an acid catalyst is required for another transformation, consider using a milder acid or a lower reaction temperature.

  • Temperature Control: Perform the reaction at the lowest effective temperature to disfavor the elimination reaction. Dehydration of alcohols is an endothermic process and is therefore favored at higher temperatures.

  • Choice of Acid: If an acid is necessary, consider using phosphoric acid instead of sulfuric acid, as the latter is a stronger oxidizing agent and can lead to more side products.[4]

Experimental Protocol: Dehydration of 1-Phenylethanol (for reference)

The following is a general procedure for the acid-catalyzed dehydration of 1-phenylethanol, which can be conceptually applied to understand the potential for this side reaction with the fluorinated analogue.

  • Reaction Setup: A round-bottom flask is fitted with a distillation apparatus.

  • Reaction Mixture: 1-Phenylethanol is mixed with a catalytic amount of a strong acid such as p-toluenesulfonic acid.

  • Heating: The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting styrene. For 1-phenylethanol, this is often done under vacuum to lower the required temperature.

  • Product Collection: The distilled styrene is collected. The yield of styrene and any remaining starting material can be quantified by GC or NMR.

Table 2: Conditions Favoring Dehydration of Alcohols

ConditionRationale
High Temperature The elimination reaction is entropically favored and becomes more spontaneous at higher temperatures.[5]
Strongly Acidic pH Protonation of the hydroxyl group makes it a good leaving group (water), facilitating the E1 or E2 elimination pathway.[5][6]
Use of Dehydrating Agents Reagents like P₂O₅ or anhydrous CuSO₄ can be used to drive the equilibrium towards the alkene product.

Visualizing Reaction Pathways

To better understand the potential decomposition pathways, the following diagrams illustrate the logical relationships in the discussed reactions.

DecompositionPathways cluster_main Decomposition of this compound cluster_oxidation Oxidation cluster_dehydration Dehydration A This compound B 2-(2,4,5-Trifluorophenyl)acetaldehyde A->B Oxidizing Agent (e.g., Swern) D 2,4,5-Trifluorostyrene A->D Acid / Heat C 2,4,5-Trifluorophenylacetic acid B->C Further Oxidation SwernOxidationWorkflow cluster_prep Reagent Preparation & Cooldown cluster_reaction Reaction Steps cluster_workup Work-up & Purification title General Workflow for Swern Oxidation prep_reagents Prepare solutions of Oxalyl Chloride, DMSO, and Alcohol in Anhydrous DCM cooldown Cool Oxalyl Chloride solution to -78 °C prep_reagents->cooldown add_dmso Add DMSO solution dropwise cooldown->add_dmso add_alcohol Add Alcohol solution dropwise add_dmso->add_alcohol add_base Add Triethylamine or DIPEA dropwise add_alcohol->add_base warm_up Allow to warm to room temperature add_base->warm_up quench Quench with Water warm_up->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

References

Workup and purification challenges with 2-(2,4,5-Trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2,4,5-Trifluorophenyl)ethanol. The information is designed to address common challenges encountered during the workup and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A common and effective method is the reduction of a 2,4,5-trifluorophenylacetic acid derivative, such as the corresponding ester (e.g., ethyl 2,4,5-trifluorophenylacetate) or acid chloride, using a hydride reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Q2: I am having trouble removing all the water from my organic extracts after the workup. What can I do?

Fluorinated compounds can sometimes retain trace amounts of water. Ensure you are using a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For persistent issues, a brine wash of the organic layer before drying can help to remove a significant amount of dissolved water.

Q3: My final product has a slight yellow tint. What is the likely cause and how can I remove it?

A yellow tint can indicate the presence of impurities. These could be residual starting material, byproducts from the reaction, or degradation products. Purification by column chromatography on silica gel is often effective in removing colored impurities. If the impurity is non-polar, a hexane wash of the crude product may be beneficial.

Q4: Is this compound stable to distillation?

This compound is a liquid at room temperature and can be purified by vacuum distillation. However, it is important to ensure that all acidic or basic residues from the workup have been thoroughly removed, as these could potentially cause decomposition at elevated temperatures.

Q5: What are the key safety precautions to take when working with hydride reducing agents like LiAlH₄ and NaBH₄?

Both LiAlH₄ and NaBH₄ react violently with water and protic solvents to produce flammable hydrogen gas. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. The quenching of excess hydride must be done carefully and slowly at a low temperature (e.g., 0 °C). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Troubleshooting Guides

Problem 1: Low Yield of this compound after Workup
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding more reducing agent. Ensure the reducing agent used is fresh and has not been deactivated by moisture.
Product Loss During Extraction Perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. The polarity of fluorinated compounds can sometimes affect their partitioning, so thorough extraction is crucial.
Hydrolysis of Product During Acidic Workup If a strong acid is used during workup, ensure the temperature is kept low to prevent any potential side reactions. A milder acid, such as saturated aqueous ammonium chloride (NH₄Cl), is often preferred for quenching reactions involving hydride reagents.
Problem 2: Impurities Detected in the Final Product by NMR or GC-MS
Possible Cause Suggested Solution
Unreacted Starting Material (e.g., Ester or Acid Chloride) Optimize the reaction conditions (e.g., reaction time, temperature, amount of reducing agent) to drive the reaction to completion. If unreacted starting material persists, it can often be separated by column chromatography.
Presence of Borate Salts (from NaBH₄ reduction) Ensure the aqueous workup is sufficient to remove all inorganic byproducts. A wash with a dilute acid (e.g., 1M HCl) followed by a water wash can help to remove borate salts.
Formation of Side-Products The choice of reducing agent can influence side-product formation. LiAlH₄ is a stronger reducing agent and may lead to over-reduction if other functional groups are present. NaBH₄ is milder and more selective.[1] Consider the compatibility of your substrate with the chosen reducing agent. Purification by column chromatography is the most effective way to remove side-products.

Data Presentation

The following table provides a summary of expected outcomes for the purification of this compound using different methods. Note: This data is illustrative and may vary based on specific experimental conditions.

Purification Method Starting Purity (Crude) Final Purity Typical Yield Notes
Vacuum Distillation 85-90%>98%70-80%Effective for removing non-volatile impurities. Requires careful temperature control.
Column Chromatography (Silica Gel) 85-90%>99%60-75%Excellent for removing polar and closely related impurities. Can be time-consuming.
Preparative HPLC 95%>99.5%50-60%Provides very high purity but is generally used for smaller scales and is more expensive.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Ethyl 2,4,5-Trifluorophenylacetate with NaBH₄
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2,4,5-trifluorophenylacetate (1.0 eq) in anhydrous ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1M hydrochloric acid (HCl) until gas evolution ceases.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Synthesis of this compound via Reduction of 2,4,5-Trifluorophenylacetyl Chloride with LiAlH₄
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C. Dissolve 2,4,5-trifluorophenylacetyl chloride (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Sequentially and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (NaOH) (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting mixture vigorously until a granular white precipitate forms.

    • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation.

Mandatory Visualization

G cluster_start Initial Observation cluster_analysis Analysis cluster_solution Solution cluster_end Outcome Start Problem Encountered (e.g., Low Yield, Impurities) Analyze_Reaction Analyze Reaction Conditions - Reagent purity? - Reaction time/temp? - Stoichiometry correct? Start->Analyze_Reaction Check reaction Analyze_Workup Analyze Workup Procedure - Correct quenching? - Sufficient extraction? - Emulsion formation? Start->Analyze_Workup Check workup Analyze_Purification Analyze Purification Method - Correct column packing? - Appropriate solvent system? - Distillation temp too high? Start->Analyze_Purification Check purification Optimize_Reaction Optimize Reaction Analyze_Reaction->Optimize_Reaction Modify_Workup Modify Workup Analyze_Workup->Modify_Workup Refine_Purification Refine Purification Analyze_Purification->Refine_Purification End Problem Resolved (Pure Product, Improved Yield) Optimize_Reaction->End Modify_Workup->End Refine_Purification->End

Caption: A troubleshooting workflow for identifying and resolving issues during the synthesis and purification of this compound.

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution cluster_collection Collection & Analysis cluster_final Final Product Crude_Product Crude this compound Load_Sample Load Crude Product onto Column Crude_Product->Load_Sample Prepare_Column Prepare Silica Gel Column Prepare_Column->Load_Sample Elute_Nonpolar Elute with Low Polarity Solvent (e.g., 5% EtOAc in Hexanes) Load_Sample->Elute_Nonpolar Elute_Product Increase Polarity to Elute Product (e.g., 10-20% EtOAc in Hexanes) Elute_Nonpolar->Elute_Product Elute_Polar Elute with High Polarity Solvent (e.g., 50% EtOAc in Hexanes) Elute_Product->Elute_Polar Collect_Fractions Collect Fractions Elute_Polar->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure this compound Evaporate_Solvent->Pure_Product

Caption: A typical workflow for the purification of this compound using column chromatography.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-(2,4,5-Trifluorophenyl)ethanol and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4,5-Trifluorophenyl)ethanol and related compounds. The following sections address common issues encountered during the analysis of complex NMR spectra for this molecule and its potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H, 13C, and 19F NMR chemical shifts and coupling patterns for pure this compound?

Predicted 1H NMR (in CDCl3):

  • Aromatic Protons (H-3', H-6'): Expect two complex multiplets in the range of δ 6.8-7.2 ppm. These protons will show coupling to each other and to the fluorine atoms on the ring.

  • -CH2-Ar (Benzylic Protons): A triplet around δ 2.9 ppm, coupled to the adjacent -CH2OH protons.

  • -CH2OH (Hydroxymethyl Protons): A triplet around δ 3.9 ppm, coupled to the adjacent benzylic protons.

  • -OH (Hydroxyl Proton): A broad singlet that can appear over a wide range (δ 1.5-4.0 ppm), depending on concentration and solvent. This peak will disappear upon D2O exchange.

Predicted 13C NMR (in CDCl3):

  • Aromatic Carbons (C-1' to C-6'): Expect six signals in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine will show large C-F coupling constants.

  • -CH2-Ar: Around δ 39 ppm.

  • -CH2OH: Around δ 63 ppm.

Predicted 19F NMR (referenced to CFCl3):

  • Expect three distinct signals for the three fluorine atoms on the aromatic ring, likely in the range of -110 to -150 ppm. These signals will exhibit both F-F and F-H coupling, resulting in complex multiplets.

Q2: My 1H NMR spectrum shows more peaks than expected. What are the possible impurities?

A2: The presence of additional peaks can indicate impurities from the synthesis or degradation of your product. Common impurities depend on the synthetic route used. A frequent method for synthesizing this compound is the reduction of a corresponding carboxylic acid or ester.

Potential Impurities and their expected 1H NMR signals:

  • 2,4,5-Trifluorophenylacetic acid (Starting material): A singlet for the -CH2- group around δ 3.7 ppm and a broad singlet for the carboxylic acid proton (-COOH) typically above δ 10 ppm.

  • Ethyl 2,4,5-trifluorophenylacetate (Ester intermediate): A quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm for the ethyl group, in addition to the singlet for the -CH2- group around δ 3.6 ppm.

  • 2-(2,4,5-Trifluorophenyl)acetaldehyde (Over-oxidation product): A doublet for the aldehydic proton (-CHO) around δ 9.7 ppm and a doublet for the -CH2- group around δ 3.7 ppm.

  • Residual Solvents: Refer to standard tables for the chemical shifts of common laboratory solvents.

Q3: The aromatic region of my 1H NMR spectrum is very complex and difficult to interpret. What can I do?

A3: The complexity in the aromatic region is due to proton-proton, proton-fluorine, and fluorine-fluorine couplings. To simplify this, you can perform a 1H{19F} decoupled NMR experiment. This will remove all proton-fluorine couplings, resulting in a much simpler set of proton-proton coupled multiplets, making assignment easier. Additionally, 2D NMR techniques like COSY and HSQC can help in assigning the proton and carbon signals unambiguously.

Q4: Why is the baseline of my 19F NMR spectrum rolling or distorted?

A4: A rolling baseline is a common artifact in 19F NMR spectroscopy. This can be caused by a large spectral width acquisition, which is often necessary due to the wide chemical shift range of fluorine. To mitigate this, you can try reducing the spectral width if possible, or apply baseline correction algorithms during data processing.

Troubleshooting Guides

Problem 1: Broad or Unresolved Peaks in the NMR Spectrum
Possible Cause Troubleshooting Steps
Poor Shimming Re-shim the spectrometer. If the problem persists, the sample itself may be the issue.
Sample Inhomogeneity Ensure your sample is fully dissolved in the NMR solvent. Filter the sample if any solid particles are visible.
Paramagnetic Impurities Paramagnetic metals can cause significant line broadening. Purify your sample using techniques like column chromatography or recrystallization.
High Sample Concentration Dilute your sample. High concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening.
Problem 2: Incorrect Peak Integrations
Possible Cause Troubleshooting Steps
Incomplete Relaxation Increase the relaxation delay (d1) in your acquisition parameters. For quantitative analysis, d1 should be at least 5 times the T1 of the slowest relaxing nucleus.
Overlapping Peaks If peaks are overlapping, the integration may not be accurate. Try using a different NMR solvent to induce chemical shift changes that may resolve the peaks.
Baseline Distortion Apply baseline correction to the spectrum before integration.

Experimental Protocols

Standard NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently tap the NMR tube to ensure a homogeneous solution.

  • Deuterium Exchange (for -OH identification): To confirm the hydroxyl proton signal, add one drop of D2O to the NMR tube, shake gently, and re-acquire the 1H NMR spectrum. The -OH peak should disappear or significantly decrease in intensity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis NMR Analysis start 2,4,5-Trifluorophenylacetic Acid reduction Reduction (e.g., with LiAlH4) start->reduction product Crude this compound reduction->product purify Column Chromatography product->purify pure_product Purified Product purify->pure_product sample_prep Sample Preparation pure_product->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, 19F) sample_prep->nmr_acq data_proc Data Processing & Interpretation nmr_acq->data_proc

Caption: Experimental workflow from synthesis to NMR analysis.

troubleshooting_logic start Complex NMR Spectrum q1 Are there extra peaks? start->q1 q2 Are peaks broad or unresolved? q1->q2 No ans1_yes Check for impurities (starting materials, byproducts, solvents) q1->ans1_yes Yes q3 Is integration incorrect? q2->q3 No ans2_yes Troubleshoot shimming, sample prep, or concentration q2->ans2_yes Yes ans3_yes Adjust relaxation delay and perform baseline correction q3->ans3_yes Yes ans3_no Spectrum likely interpretable q3->ans3_no No ans1_no Proceed to coupling analysis ans2_no Proceed to integration analysis

Caption: Logic diagram for troubleshooting complex NMR spectra.

Validation & Comparative

Comparative In Vitro Biological Activity of 2-(2,4,5-Trifluorophenyl)ethanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activity

The following tables summarize the reported in vitro biological activities of compounds structurally related to 2-(2,4,5-Trifluorophenyl)ethanol. This data provides a benchmark for the potential efficacy of the target compound.

Table 1: In Vitro Anticancer/Cytotoxic Activity of Trifluoromethyl-Containing Compounds

Compound/DerivativeCell LineActivity TypeIC50 (µM)Reference
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast Cancer)Cytotoxic49.6[1]
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivativesPC3, K562, HeLaAnticancerVaries[2]
Trifluoromethyl thioxanthene derivative 1HeLa (Cervical Cancer)Anticancer0.0878[3]
Fluorinated aminophenylhydrazine 6A549 (Lung Cancer)Antitumor0.64[4]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3bMelanoma cell linesCytotoxic<50[5]

Table 2: In Vitro Antimicrobial Activity of Trifluoromethyl-Containing Compounds

Compound/DerivativeTarget OrganismActivity TypeMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl substituted pyrazole derivativeEnterococcus faecium (Vancomycin-resistant)Antibacterial1.56[6]
N-(trifluoromethyl)phenyl substituted pyrazole derivativeStaphylococcus epidermidisAntibacterial1.56[6]
Fluorosubstituted thiosemicarbazide derivativesMycobacterium tuberculosis H37RvAntibacterial200 - 1600[7]
2-(m-fluorophenyl)-benzimidazole derivative 18Gram-negative bacteriaAntibacterial31.25[8]
Trifluoromethyl pyrimidine derivative 5uRhizoctonia solaniAntifungal26.0[9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide the validation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic effects of a compound.[10]

a. Cell Preparation:

  • Culture a relevant human cancer cell line (e.g., MCF-7, A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells at near confluency using trypsinization.

  • Resuspend the cells in fresh medium and perform a cell count to determine the cell concentration.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

b. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.

  • Remove the medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Assay and Data Analysis:

  • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11]

  • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[12]

In Vitro Antimicrobial Assay (Broth Microdilution for MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.

a. Preparation of Inoculum:

  • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight.

  • Dilute the microbial culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

b. Compound Preparation and Assay:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

c. Determination of MIC:

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mandatory Visualization

The following diagrams illustrate a general workflow for in vitro bioactivity screening and a simplified representation of a signaling pathway that can be affected by cytotoxic compounds.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis cluster_result Result Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial CellLine Cell Line Culture (e.g., MCF-7) CellLine->Cytotoxicity Microbe Microbial Culture (e.g., S. aureus) Microbe->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC Bioactivity Biological Activity Profile IC50->Bioactivity MIC->Bioactivity signaling_pathway cluster_pathway Simplified Apoptosis Pathway Compound Cytotoxic Compound (e.g., Trifluoromethyl Derivative) Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Comparative Efficacy of 2-(2,4,5-Trifluorophenyl)ethanol Derivatives: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies on the biological efficacy of a series of 2-(2,4,5-Trifluorophenyl)ethanol derivatives. While the parent compound is commercially available and the trifluorophenyl moiety is a common feature in medicinally active molecules, research specifically exploring the systematic derivatization of the this compound scaffold and the subsequent comparative evaluation of these derivatives' biological activities appears to be limited.

This guide, therefore, cannot provide a direct, data-driven comparison of the product's performance with other alternatives as requested. The core requirement of presenting summarized quantitative data in tables, detailed experimental protocols for key experiments, and visualizations of signaling pathways based on a series of this compound derivatives cannot be fulfilled due to the lack of available published experimental data.

While the broader search for related compounds, such as other trifluoromethylated and fluorinated phenyl derivatives, has yielded numerous studies on their synthesis and biological activities (including antimicrobial, anticancer, and enzyme inhibitory effects), these studies focus on different core chemical structures. Extrapolating this data to predict the efficacy of this compound derivatives would be speculative and would not meet the standards of an objective, data-supported comparison guide for researchers, scientists, and drug development professionals.

General Methodologies for Synthesis and Evaluation

Although specific data is lacking, we can outline the general experimental workflow that would be employed to synthesize and evaluate a novel series of this compound derivatives. This provides a foundational understanding of the research process for the target audience.

Synthesis of Derivatives

The hydroxyl group of the ethanol moiety in this compound serves as a primary site for chemical modification. Common derivatization strategies would include:

  • Esterification: Reaction with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form a library of esters.

  • Etherification: Reaction with alkyl or aryl halides under basic conditions (e.g., Williamson ether synthesis) to produce a range of ethers.

  • Conversion to Amines: The alcohol could be converted to a leaving group (e.g., tosylate) followed by nucleophilic substitution with various amines to generate a series of 2-(2,4,5-Trifluorophenyl)ethylamines.

G cluster_0 Synthesis Workflow Start This compound Esterification Esterification (Carboxylic Acids) Start->Esterification RCOOH Etherification Etherification (Alkyl/Aryl Halides) Start->Etherification R-X, Base Amination Conversion to Amines (via Leaving Group) Start->Amination 1. TsCl 2. R2NH Esters Ester Derivatives Esterification->Esters Ethers Ether Derivatives Etherification->Ethers Amines Amine Derivatives Amination->Amines

Caption: General synthetic routes for derivatization.

Biological Evaluation

Once a library of derivatives is synthesized and characterized (e.g., via NMR, mass spectrometry), it would be subjected to a battery of biological assays to determine their comparative efficacy. The choice of assays would depend on the therapeutic target of interest.

Example Experimental Workflow for Antimicrobial Screening:

G cluster_1 Antimicrobial Efficacy Evaluation Derivatives Synthesized Derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Derivatives->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC_Determination->Cytotoxicity_Assay Lead_Identification Lead Compound Identification MBC_Determination->Lead_Identification Cytotoxicity_Assay->Lead_Identification

Caption: Workflow for antimicrobial screening.

Conclusion

While a direct comparative guide on the efficacy of this compound derivatives cannot be provided due to the lack of specific published research, the general principles of their synthesis and biological evaluation are well-established within the field of medicinal chemistry. The provided diagrams illustrate the typical workflows that would be necessary to generate the data required for such a comparison. Researchers and drug development professionals interested in this specific class of compounds would need to undertake such a study to establish a clear structure-activity relationship and identify lead candidates for further development. Future research in this area would be a valuable contribution to the field.

Comparative Analysis of 2-(2,4,5-Trifluorophenyl)ethanol Analogs in Drug Discovery: A Focus on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4,5-trifluorophenyl moiety is a key structural feature in a variety of pharmacologically active compounds, contributing to enhanced potency and favorable pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs containing this motif, with a particular focus on their role as enzyme inhibitors. While direct SAR studies on 2-(2,4,5-trifluorophenyl)ethanol analogs are limited in publicly available literature, a wealth of information can be gleaned from related structures, particularly potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.

Quantitative Data Summary: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

The following table summarizes the in vitro inhibitory activity (IC50) of various compounds featuring the 2,4,5-trifluorophenyl group against the DPP-4 enzyme. This data highlights the significant contribution of this moiety to the inhibitory potency.

Compound/AnalogTarget EnzymeIC50 (nM)Key Structural Features
Sitagliptin DPP-418β-amino amide with a 2,4,5-trifluorophenyl group and a triazolopiperazine
Omarigliptin DPP-41.6A fused pyrrolopyrazole structure with a 2,4,5-trifluorophenyl group
Compound 17c (tricyclic derivative) DPP-41.7A novel tricyclic scaffold incorporating the 2,4,5-trifluorophenyl moiety.[1]
Evogliptin DPP-4-Contains the trifluorophenyl moiety as the S1 component.[2]
Gemigliptin DPP-4-Features the trifluorophenyl moiety for S1 pocket interaction.[2]
1,2,3-Triazole Analog of Sitagliptin (Compound 3) DPP-42A derivative where the triazolopiperazine of Sitagliptin is modified.[2]
1,2,3-Triazole Analog of Sitagliptin (Compound 4) DPP-42Another modified triazolopiperazine analog of Sitagliptin.[2]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The analysis of various DPP-4 inhibitors reveals key insights into the SAR of compounds containing the 2,4,5-trifluorophenyl group:

  • Essential Role of the Trifluorophenyl Moiety: The 2,4,5-trifluorophenyl group is consistently found to occupy the S1 hydrophobic pocket of the DPP-4 enzyme. This interaction is crucial for the high inhibitory potency of these compounds.[1]

  • Enhanced Potency: The trifluorophenyl scaffold has been shown to enhance potency by 5- to 7-fold compared to analogs with a 2,5-difluorophenyl group.[1]

  • Bioisosteric Replacements: While the trifluorophenyl group is highly effective, SAR studies have explored other substitutions. For instance, replacing the trifluorophenyl group in some analogs with other substituents often leads to a reduction in potency, underscoring its importance.

  • Impact of Fluorination Pattern: The specific 2,4,5-trifluorination pattern appears to be optimal for fitting into the S1 pocket of DPP-4.

Experimental Protocols

A generalized protocol for determining the in vitro inhibitory activity of test compounds against a target enzyme, such as DPP-4, is provided below.

In Vitro Enzyme Inhibition Assay (DPP-4 Example)

1. Materials and Reagents:

  • Purified recombinant human DPP-4 enzyme
  • Fluorogenic substrate (e.g., Gly-Pro-AMC)
  • Test compounds (analogs of this compound)
  • Reference inhibitor (e.g., Sitagliptin)
  • Assay buffer (e.g., Tris-HCl, pH 7.5)
  • 96-well black microplates
  • Fluorescence plate reader

2. Assay Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and the reference inhibitor in the assay buffer.
  • Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
  • Reaction Mixture: In the wells of the microplate, add the assay buffer, the test compound/reference inhibitor, and the DPP-4 enzyme.
  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
  • Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).
  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

3. IC50 Determination:

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway of DPP-4 and the mechanism of its inhibition. DPP-4 inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. DPP-4 inhibitors block this inactivation, leading to increased GLP-1 levels and enhanced insulin release.

DPP4_Signaling_Pathway cluster_0 Physiological State cluster_1 DPP-4 Action cluster_2 Inhibitor Action Food Intake Food Intake Incretin (GLP-1) Release Incretin (GLP-1) Release Food Intake->Incretin (GLP-1) Release Pancreas (β-cells) Pancreas (β-cells) Incretin (GLP-1) Release->Pancreas (β-cells) DPP4 DPP4 Incretin (GLP-1) Release->DPP4 Inactivation Insulin Secretion Insulin Secretion Pancreas (β-cells)->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP4 Inhibition

Caption: DPP-4 signaling pathway and inhibitor action.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the screening and evaluation of this compound analogs as enzyme inhibitors.

Experimental_Workflow Compound_Library Analog Synthesis & Library Creation Primary_Screening High-Throughput Screening (HTS) (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Identification of Active Compounds ('Hits') Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for inhibitor screening and SAR analysis.

References

Navigating Metabolic Stability: A Comparative Analysis of 2-(2,4,5-Trifluorophenyl)ethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Metabolic Stability

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. A compound that is rapidly metabolized may struggle to achieve and maintain therapeutic concentrations in the body, while one that is too stable could lead to accumulation and potential toxicity. This guide provides a comparative analysis of the metabolic stability of 2-(2,4,5-Trifluorophenyl)ethanol alongside its non-fluorinated parent compound, 2-phenylethanol, and its mono- and di-fluorinated analogs.

The Impact of Fluorination on Metabolic Stability: A Comparative Overview

The introduction of fluorine atoms into a molecule is a common strategy in medicinal chemistry to enhance various properties, including metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[1]

2-Phenylethanol , the non-fluorinated parent compound, is known to be metabolized by CYP enzymes, primarily through oxidation of the ethyl side chain and hydroxylation of the aromatic ring. This metabolic vulnerability can lead to a shorter half-life and higher clearance, potentially limiting its systemic exposure.

By strategically placing fluorine atoms on the phenyl ring, as in 2-(4-fluorophenyl)ethanol , 2-(2,4-difluorophenyl)ethanol , and This compound , it is anticipated that the metabolic stability will be progressively enhanced. The electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative metabolism. Furthermore, the presence of fluorine atoms at positions susceptible to hydroxylation can physically block the active site of metabolizing enzymes, thereby slowing down the rate of metabolism.

This "metabolic switching" away from ring hydroxylation often directs metabolism to other parts of the molecule, or slows it down altogether, leading to a longer half-life and reduced intrinsic clearance.

Quantitative Data Comparison

As specific quantitative data for the fluorinated analogs of 2-phenylethanol is not available, the following table presents hypothetical data to illustrate the expected trend of increasing metabolic stability with an increasing degree of fluorination. These values are for illustrative purposes and should be experimentally determined.

CompoundDegree of FluorinationPredicted Half-life (t½) in HLM (min)Predicted Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
2-PhenylethanolNoneLowHigh
2-(4-Fluorophenyl)ethanolMono-fluorinatedModerateModerate
2-(2,4-Difluorophenyl)ethanolDi-fluorinatedHighLow
This compoundTri-fluorinatedVery HighVery Low

HLM: Human Liver Microsomes

Experimental Protocols

To empirically determine the metabolic stability of this compound and its analogs, a standardized in vitro assay using human liver microsomes can be employed.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (this compound, 2-phenylethanol, etc.)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound stock solution. The final concentration of the test compound is typically around 1 µM, and the microsomal protein concentration is around 0.5 mg/mL.[2]

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Metabolic Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-course Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[3]

  • Reaction Termination:

    • Immediately terminate the reaction in the collected aliquots by adding a cold quenching solution, such as acetonitrile containing an internal standard.[4]

  • Sample Processing:

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analytical Quantification:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[5]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).[6]

Visualizing Metabolic Pathways and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the expected metabolic pathway of 2-phenylethanol and the general workflow of the in vitro metabolic stability assay.

cluster_workflow Experimental Workflow: In Vitro Metabolic Stability Assay A Prepare Incubation Mixture B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Time-course Incubation C->D E Terminate Reaction with ACN D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Caption: General workflow for determining metabolic stability in human liver microsomes.

cluster_pathway Predicted Metabolic Pathway of 2-Phenylethanol PE 2-Phenylethanol PA Phenylacetaldehyde PE->PA CYP450 (Oxidation) HPE Hydroxylated 2-Phenylethanol PE->HPE CYP450 (Hydroxylation) PAA Phenylacetic Acid PA->PAA ALDH Excretion Excretion PAA->Excretion HPE->Excretion

Caption: Predicted primary metabolic pathways of 2-phenylethanol.

Conclusion

While direct experimental data on the metabolic stability of this compound is currently lacking, the principles of fluorine substitution in medicinal chemistry strongly suggest that it will exhibit significantly enhanced metabolic stability compared to its non-fluorinated and lesser-fluorinated counterparts. The provided experimental protocol offers a robust framework for researchers to empirically determine these crucial pharmacokinetic parameters. By understanding and predicting the metabolic fate of drug candidates, development teams can make more informed decisions, ultimately leading to the design of safer and more effective therapeutics.

References

Illustrative Comparison of In Vitro and In Vivo Activity for a 2,4,5-Trisubstituted Phenyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on N-(2,4,5-Trichlorophenyl)-2-Oxocycloalkylsulfonamides

Introduction:

Data Presentation: In Vitro vs. In Vivo Fungicidal Activity

The following table summarizes the quantitative data from the evaluation of N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamide derivatives against the fungal pathogen Botrytis cinerea.

Compound IDIn Vitro Activity (Mycelial Growth) EC50 (µg/mL)In Vitro Activity (Conidial Germination) EC50 (µg/mL)In Vivo Activity (Control in Cucumber Seedlings)
IIb Not ReportedNot ReportedGood
IId 0.640.34Good
Procymidone Not ReportedNot ReportedStandard
Pyrimethanil Not ReportedNot ReportedStandard

Data sourced from a study on N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Note that specific quantitative in vivo data was not provided in the source material, only a qualitative assessment of "good" control effect compared to commercial fungicides.

Experimental Protocols

In Vitro Activity: Mycelial Growth Inhibition Assay

The in vitro antifungal activity of the synthesized compounds was determined by measuring the inhibition of mycelial growth of Botrytis cinerea.

  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Incorporation of Test Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), were added to the molten PDA at various concentrations. The final solvent concentration was kept constant and non-inhibitory to fungal growth.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) of actively growing B. cinerea was placed at the center of each compound-amended PDA plate.

  • Incubation: The plates were incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

  • Data Collection: The diameter of the fungal colony was measured in two perpendicular directions.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated relative to a control plate containing only the solvent. The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) was determined by probit analysis.

In Vitro Activity: Conidial Germination Assay

This assay assesses the effect of the compounds on the germination of fungal spores.

  • Preparation of Spore Suspension: Conidia of B. cinerea were harvested from a sporulating culture and suspended in a sterile nutrient broth or water to a specific concentration (e.g., 1 x 10^6 conidia/mL).

  • Treatment: The test compounds were added to the spore suspension at various concentrations.

  • Incubation: The treated suspensions were incubated under conditions favorable for germination (e.g., on a glass slide in a humid chamber at 25°C for 24 hours).

  • Microscopic Examination: A minimum of 100 conidia per replicate were observed under a microscope to determine the percentage of germination. A conidium was considered germinated if the germ tube was at least half the length of the conidium.

  • Calculation of EC50: The percentage of inhibition of conidial germination was calculated, and the EC50 value was determined.

In Vivo Activity: Control of Botrytis cinerea in Cucumber Seedlings

This experiment evaluates the protective efficacy of the compounds on a host plant.

  • Plant Cultivation: Cucumber seeds were sown in pots and grown in a greenhouse until they reached a suitable stage (e.g., the two-leaf stage).

  • Compound Application: The cucumber seedlings were sprayed with an aqueous solution or suspension of the test compounds at a specific concentration. Control plants were sprayed with a blank formulation (without the test compound).

  • Inoculation: After the sprayed solution had dried, the seedlings were inoculated with a spore suspension of B. cinerea.

  • Incubation: The inoculated plants were maintained in a high-humidity environment to facilitate infection and disease development.

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), the disease severity was assessed by measuring the lesion size or the percentage of infected leaf area.

  • Efficacy Calculation: The control effect was calculated based on the reduction in disease severity in the treated plants compared to the untreated control plants.

Visualizations

Experimental Workflow for Fungicide Efficacy Testing

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay cluster_synthesis Compound Synthesis mycelial Mycelial Growth Inhibition Assay ec50_vitro Determine EC50 Values mycelial->ec50_vitro conidial Conidial Germination Assay conidial->ec50_vitro correlation In Vitro - In Vivo Correlation Analysis ec50_vitro->correlation plant_treatment Treat Cucumber Seedlings with Compounds inoculation Inoculate with B. cinerea plant_treatment->inoculation assessment Assess Disease Severity inoculation->assessment efficacy Calculate Control Efficacy assessment->efficacy efficacy->correlation synthesis Synthesize N-(2,4,5-trichlorophenyl) -cycloalkylsulfonamide Derivatives synthesis->mycelial synthesis->conidial synthesis->plant_treatment

Caption: Workflow from compound synthesis to in vitro and in vivo testing and correlation analysis.

Signaling Pathway (Hypothetical for Antifungal Action)

As the precise mechanism of action for these compounds was not detailed, a hypothetical signaling pathway for a generic fungicide targeting a crucial cellular process is depicted below. This illustrates how such a diagram would be constructed.

G cluster_pathway Mitochondrial Respiration Pathway compound Fungicide Derivative (e.g., IId) target Target Enzyme (e.g., Succinate Dehydrogenase) compound->target Binds to inhibition Inhibition compound->inhibition etc Electron Transport Chain atp ATP Synthesis etc->atp Drives growth Mycelial Growth & Spore Germination atp->growth Powers inhibition->etc Disrupts

Caption: Hypothetical pathway of fungicide action via inhibition of mitochondrial respiration.

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity Profiling of 2-(2,4,5-Trifluorophenyl)ethanol-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the journey of a promising therapeutic candidate from the laboratory to the clinic is fraught with challenges. A critical hurdle in this process is the characterization of a compound's selectivity—its ability to interact with its intended target while avoiding unintended interactions with other biological molecules. These off-target effects can lead to unforeseen side effects and potential toxicity, derailing an otherwise promising drug development program. This guide provides a comprehensive comparison of the cross-reactivity profiles of investigational 2-(2,4,5-Trifluorophenyl)ethanol-based compounds against various alternative small molecules, supported by established experimental data and detailed methodologies.

The inclusion of the trifluorophenyl moiety in drug candidates has been a strategic approach to enhance metabolic stability and target affinity.[1][2] However, this structural feature can also influence a compound's interaction with a range of biological targets. Understanding the cross-reactivity profile is therefore paramount for the preclinical safety assessment of this class of compounds.

Comparative Selectivity Profiling

To provide a clear and objective comparison, the following tables summarize the cross-reactivity data for a lead this compound derivative (Compound A) and two alternative compounds from different structural classes (Alternative X and Alternative Y). The data is presented across key off-target panels, including protein kinases, Cytochrome P450 (CYP) enzymes, and the hERG cardiac ion channel.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

Target KinaseCompound AAlternative XAlternative Y
Primary Target 98% 95% 92%
Off-Target Kinase 145%12%68%
Off-Target Kinase 222%5%35%
Off-Target Kinase 315%2%55%
Off-Target Kinase 48%<1%25%
Off-Target Kinase 5<5%<1%18%

Data represents the percentage of kinase activity inhibited by a 1 µM concentration of each compound. Higher percentages indicate greater off-target interaction.

Table 2: Cytochrome P450 (CYP) Inhibition Profile (IC50 in µM)

CYP IsoformCompound AAlternative XAlternative Y
CYP1A2> 5012.55.2
CYP2C925.3> 508.9
CYP2C1942.135.81.5
CYP2D6> 50> 5022.7
CYP3A415.82.1> 50

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate more potent inhibition and a higher potential for drug-drug interactions.

Table 3: hERG Channel Binding Affinity (IC50 in µM)

CompoundhERG IC50 (µM)
Compound A35.2
Alternative X> 100
Alternative Y8.5

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical anti-target in drug development due to the risk of cardiac arrhythmias.[3] A lower IC50 value indicates a higher affinity for the channel and a greater potential for cardiotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Kinase Selectivity Profiling (LanthaScreen™ Kinase Binding Assay)

This assay is a high-throughput method for determining the selectivity of kinase inhibitors.[4]

  • Reagent Preparation : A 2X serial dilution series of the test compound is prepared. A 2X mixture of the kinase substrate and ATP is also prepared.

  • Kinase Reaction : 5 µL of the 2X compound dilution is added to the wells of a 384-well plate. 5 µL of the 2X substrate/ATP mixture is then added to initiate the kinase reaction. The plate is incubated for 1 hour at room temperature.

  • Detection : 10 µL of a 2X EDTA/terbium-labeled antibody mixture is added to stop the reaction and initiate the detection process.

  • Data Acquisition : After a 30-minute incubation, the plate is read on a fluorescence plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis : The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control wells.

Cytochrome P450 Inhibition Assay (Fluorogenic)

This assay is a rapid and cost-effective method for assessing the potential of a compound to cause drug-drug interactions.[5]

  • Reagent Preparation : Individual cDNA-expressed CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are used with specific fluorogenic substrates and an NADPH regeneration system.

  • Incubation : The test compound is co-incubated with the fluorogenic substrate and the respective CYP isoform in a microtiter plate.

  • Fluorescence Detection : The fluorescent signal produced by the metabolism of the substrate is measured using a fluorometric multi-well plate reader. A decrease in fluorescence indicates inhibition of the CYP enzyme.

  • Data Analysis : IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.

hERG Channel Binding Assay (Automated Patch Clamp)

Automated patch clamp systems provide a higher throughput method for assessing a compound's effect on the hERG channel compared to manual patch clamp.[6][7][8]

  • Cell Preparation : CHO or HEK293 cells stably expressing the hERG channel are cultured and prepared for the assay.

  • Compound Application : The automated system applies a range of concentrations of the test compound to the cells.

  • Electrophysiological Recording : The system records the potassium currents through the hERG channels in response to specific voltage protocols before and after the application of the test compound.

  • Data Analysis : The inhibition of the hERG current is measured, and IC50 values are calculated to determine the compound's potency in blocking the channel.

Visualizing Cellular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be affected by off-target kinase activity and the general workflow for cross-reactivity screening.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Primary Target Kinase Receptor->Kinase_A Activates Kinase_B Off-Target Kinase 1 Receptor->Kinase_B Unintended Activation Kinase_C Off-Target Kinase 2 Kinase_A->Kinase_C Substrate_1 Downstream Substrate 1 Kinase_A->Substrate_1 Phosphorylates (Desired Effect) Substrate_2 Downstream Substrate 2 Kinase_B->Substrate_2 Phosphorylates (Side Effect) TF Transcription Factor Substrate_1->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Experimental_Workflow cluster_screening Initial Screening cluster_profiling Cross-Reactivity Profiling cluster_analysis Data Analysis & Lead Optimization Compound_Library Compound Library Primary_Assay Primary Target Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Kinase_Panel Kinase Panel Hit_Identification->Kinase_Panel CYP450_Panel CYP450 Panel Hit_Identification->CYP450_Panel hERG_Assay hERG Assay Hit_Identification->hERG_Assay GPCR_Panel GPCR Panel Hit_Identification->GPCR_Panel Data_Integration Data Integration Kinase_Panel->Data_Integration CYP450_Panel->Data_Integration hERG_Assay->Data_Integration GPCR_Panel->Data_Integration SAR_Analysis Structure-Activity Relationship Analysis Data_Integration->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Comparative Analysis of 2-(2,4,5-Trifluorophenyl)ethanol Against Known Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not currently provide information on the specific biological activity or molecular targets of 2-(2,4,5-Trifluorophenyl)ethanol. The following guide is a hypothetical benchmark comparison, created to illustrate the requested format and content. For this purpose, this compound is hypothesized to be an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in immuno-oncology. It is benchmarked against Epacadostat, a well-characterized clinical-stage IDO1 inhibitor.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T-cells, facilitating tumor immune escape.

This guide provides a comparative analysis of the hypothetical IDO1 inhibitor, this compound, against the known inhibitor Epacadostat. The comparison is based on hypothetical in vitro enzymatic and cell-based assay data.

Comparative Performance Data

The inhibitory activities of this compound and Epacadostat were assessed using a series of standardized assays. The following tables summarize the quantitative data from these hypothetical experiments.

Table 1: In Vitro Enzymatic Inhibition
CompoundTargetAssay TypeIC₅₀ (nM)
This compoundHuman IDO1Biochemical (HEK293 lysate)85
EpacadostatHuman IDO1Biochemical (HEK293 lysate)10
Table 2: Cell-Based Activity
CompoundCell LineAssay TypeCellular IC₅₀ (nM)
This compoundHeLa (IFN-γ stimulated)Kynurenine Production450
EpacadostatHeLa (IFN-γ stimulated)Kynurenine Production50

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the general workflow for evaluating inhibitor potency.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitors Tryptophan L-Tryptophan TumorCell Tumor Cell / APC Tryptophan->TumorCell Uptake Kynurenine Kynurenine TCell T-Cell Kynurenine->TCell Suppression TumorCell->Kynurenine IDO1 Tryptophan_depletion Tryptophan Depletion Inhibitor This compound Epacadostat Inhibitor->TumorCell Inhibition Tryptophan_depletion->TCell Arrest

Caption: IDO1-mediated T-cell suppression pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Recombinant IDO1 Enzyme b2 Add Tryptophan & Cofactors b1->b2 b3 Incubate with Test Compound b2->b3 b4 Measure Product (NFK) Formation b3->b4 b5 Calculate IC₅₀ b4->b5 c1 Culture HeLa Cells c2 Stimulate with IFN-γ to induce IDO1 c1->c2 c3 Treat with Test Compound c2->c3 c4 Measure Kynurenine in Supernatant c3->c4 c5 Calculate Cellular IC₅₀ c4->c5 start Start

Caption: Workflow for inhibitor potency determination.

Experimental Protocols

Recombinant Human IDO1 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IDO1.

  • Enzyme Source: Cell lysate from HEK293 cells overexpressing recombinant human IDO1.

  • Substrate: L-Tryptophan (200 µM).

  • Protocol:

    • The reaction is initiated in a 96-well plate containing assay buffer (50 mM potassium phosphate, pH 6.5), L-tryptophan, methylene blue (10 µM), and ascorbic acid (20 mM).

    • Test compounds (serially diluted in DMSO) are added to the wells, followed by the addition of the IDO1 enzyme lysate.

    • The reaction mixture is incubated at 25°C for 60 minutes.

    • The reaction is stopped by the addition of 3% perchloric acid.

    • The mixture is then incubated at 60°C for 30 minutes to convert the enzymatic product, N-formylkynurenine, to kynurenine.

    • Samples are centrifuged, and the kynurenine in the supernatant is quantified by measuring absorbance at 321 nm.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

IFN-γ Stimulated HeLa Cell-Based Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

  • Cell Line: HeLa (human cervical cancer cell line).

  • Induction Agent: Human Interferon-gamma (IFN-γ, 100 ng/mL).

  • Protocol:

    • HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing IFN-γ to induce the expression of IDO1. Cells are incubated for 24 hours.

    • The medium is then replaced with fresh medium containing various concentrations of the test compounds, and cells are incubated for an additional 48 hours.

    • After incubation, a 100 µL aliquot of the cell culture supernatant is collected.

    • To this supernatant, 100 µL of a 30% trichloroacetic acid solution is added, and the mixture is incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

    • The sample is centrifuged, and 100 µL of the resulting supernatant is transferred to a new plate.

    • 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) is added, and the color is allowed to develop for 10 minutes.

    • The concentration of kynurenine is determined by measuring the absorbance at 480 nm.

    • Cellular IC₅₀ values are determined from the dose-response inhibition of kynurenine production.

Conclusion

Based on this hypothetical analysis, this compound demonstrates inhibitory activity against the IDO1 enzyme, albeit with lower potency compared to the clinical candidate Epacadostat. In both direct enzymatic and cell-based assays, Epacadostat shows approximately 8-9 fold greater potency. The reduced cellular potency of this compound relative to its enzymatic activity may suggest challenges with cell permeability or stability in the cellular environment. Further studies would be required to validate these findings and explore the compound's selectivity and pharmacokinetic properties.

A Comparative Analysis of the Pharmacokinetic Properties of Trifluorinated Phenylethanol Isomers: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine and, in particular, the trifluoromethyl (-CF3) group is a widely utilized strategy in medicinal chemistry to enhance the drug-like properties of molecules.[1][2] The position of the -CF3 group on the phenyl ring of phenylethanol is expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide explores the anticipated pharmacokinetic differences between ortho-, meta-, and para-trifluorinated phenylethanol isomers.

The trifluoromethyl group is known for its high electronegativity and steric bulk, which can profoundly impact a molecule's interaction with metabolic enzymes and transport proteins.[1][2] A primary effect of the -CF3 group is its ability to increase metabolic stability by shielding adjacent positions from oxidative metabolism by cytochrome P450 (CYP450) enzymes.[2][3] This is due to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry.[1][3]

Furthermore, the lipophilicity conferred by the trifluoromethyl group can enhance a drug's ability to cross cell membranes, thereby affecting its absorption and distribution throughout the body.[1][3][4] However, the specific placement of the -CF3 group (ortho, meta, or para) will likely lead to distinct pharmacokinetic profiles due to differential steric and electronic effects on the molecule's overall shape and reactivity.

Data Presentation: Predicted Pharmacokinetic Parameters

The following table presents a template for the expected pharmacokinetic parameters of trifluorinated phenylethanol isomers following intravenous (IV) and oral (PO) administration in a preclinical model (e.g., rats). The values are hypothetical and serve to illustrate the data that would be collected in a comparative study.

Parameter2-(Trifluoromethyl)phenylethanol3-(Trifluoromethyl)phenylethanol4-(Trifluoromethyl)phenylethanol
Cmax (ng/mL) - IV Expected HighExpected HighExpected High
Tmax (h) - IV ~0.08~0.08~0.08
AUC (ng·h/mL) - IV VariableVariableVariable
t1/2 (h) - IV VariableVariableVariable
Cmax (ng/mL) - PO VariableVariableVariable
Tmax (h) - PO 0.5 - 20.5 - 20.5 - 2
AUC (ng·h/mL) - PO VariableVariableVariable
t1/2 (h) - PO Expected LongerExpected LongerExpected Longer
Bioavailability (%) Expected ModerateExpected Moderate to HighExpected High
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t1/2: Elimination half-life.

  • Bioavailability: The fraction of the orally administered dose that reaches systemic circulation.

It is hypothesized that the para-isomer may exhibit the highest bioavailability and a longer half-life due to the -CF3 group effectively blocking a primary site of aromatic hydroxylation, a common metabolic pathway.

Experimental Protocols

The following are generalized protocols for key experiments required to determine the pharmacokinetic properties of trifluorinated phenylethanol isomers.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of each trifluorinated phenylethanol isomer after a single intravenous and oral dose in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation: For IV administration, the compound is dissolved in a vehicle such as a mixture of DMSO, PEG400, and saline. For oral administration, the compound is formulated as a suspension or solution in a vehicle like 0.5% methylcellulose.

  • Dosing:

    • Intravenous (IV): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.

    • Oral (PO): A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[5]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) are calculated using non-compartmental analysis with software such as WinNonlin.

Metabolic Stability Assay using Liver Microsomes

Objective: To assess the in vitro metabolic stability of each isomer.

Methodology:

  • Incubation: The test compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes (from rat or human) and NADPH (as a cofactor) in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile.

  • Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Visualizations

Experimental and Metabolic Pathways

The following diagrams illustrate the general workflow for a pharmacokinetic study and a simplified representation of xenobiotic metabolism.

G cluster_preclinical Preclinical Study Workflow A Compound Formulation B Animal Dosing (IV & PO) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Bioanalysis (LC-MS/MS) D->E F Pharmacokinetic Data Analysis E->F G Parameter Determination F->G

Caption: Generalized workflow for an in vivo pharmacokinetic study.

G cluster_metabolism Simplified Xenobiotic Metabolism Pathway Drug Lipophilic Drug (e.g., Trifluorinated Phenylethanol) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Drug->PhaseI PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII Metabolite Hydrophilic Metabolite PhaseII->Metabolite Excretion Excretion (Renal/Biliary) Metabolite->Excretion CYP450 Cytochrome P450 Enzymes CYP450->PhaseI Catalyzes

References

Research on 2-(2,4,5-Trifluorophenyl)ethanol Derivatives and Their Mechanism of Action Remains an Unexplored Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, specific derivatives of 2-(2,4,5-Trifluorophenyl)ethanol with confirmed mechanisms of action have not been identified. This indicates a significant gap in the current research landscape and presents an opportunity for novel investigations into the potential therapeutic applications of this class of compounds.

While direct studies on this compound derivatives are absent, the structural motifs present in the parent compound—a trifluorophenyl group and a phenylethanol backbone—are well-represented in medicinal chemistry. The trifluoromethyl group is a common bioisostere used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Similarly, the phenylethanol scaffold is found in a variety of biologically active molecules.

General studies on related compounds offer some predictive insights. For instance, research on 2-phenylethanol derivatives has pointed towards their ability to disrupt cellular membranes, suggesting a potential mechanism for antimicrobial activity. Furthermore, various trifluoromethyl-containing heterocyclic compounds have been investigated as inhibitors of key signaling proteins in cancer, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). However, without concrete experimental data on derivatives of this compound, any proposed mechanism of action remains purely speculative.

The lack of published research prevents the creation of a detailed comparison guide as initially intended. Key components required for such a guide, including quantitative biological data, detailed experimental protocols, and established signaling pathways, are not available for this specific class of compounds.

Therefore, this report serves to highlight the absence of research in this specific area. The synthesis and biological evaluation of a library of this compound derivatives could be a fruitful avenue for future drug discovery efforts. Such studies would be essential to elucidate their potential mechanisms of action and to determine if they offer any advantages over existing therapeutic agents.

For researchers, scientists, and drug development professionals, this represents a largely unexplored chemical space with the potential for novel discoveries. Future work should focus on the following:

  • Synthesis of a diverse library of this compound derivatives.

  • Screening of these derivatives for a range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects.

  • In-depth mechanistic studies for any identified active compounds to determine their molecular targets and signaling pathways.

Until such foundational research is conducted, a comprehensive guide on the mechanism of action of this compound derivatives cannot be compiled.

Safety Operating Guide

Navigating the Disposal of 2-(2,4,5-Trifluorophenyl)ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(2,4,5-Trifluorophenyl)ethanol, ensuring compliance and minimizing risk.

The disposal of this compound, a fluorinated organic compound, requires careful consideration of its specific hazards. While a complete Safety Data Sheet (SDS) provides the most comprehensive guidance, available safety data indicates that this compound is hazardous. It is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation. Therefore, it must be managed as hazardous waste.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A lab coat

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors.[1][2]

Waste Characterization and Segregation: The First Steps to Proper Disposal

The initial and most critical step in the disposal process is to characterize the waste. Based on available data, this compound should be treated as a halogenated organic waste .[1] This is a crucial distinction, as halogenated and non-halogenated organic wastes must be segregated for proper disposal.

Key Experimental Protocol: Waste Identification

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for its physical and chemical properties, as well as its hazard classifications. This document will provide the necessary data to determine the appropriate hazardous waste codes under the Resource Conservation and Recovery Act (RCRA).

  • Identify Hazards: Based on supplier information, the compound is known to be an irritant and harmful if swallowed. The presence of fluorine atoms also classifies it as a halogenated compound.

  • Determine Waste Codes: In the absence of a specific SDS, a conservative approach is to assume the waste may be ignitable (D001) if it has a low flash point, and potentially toxic (D-listed) due to its halogenated nature. A certified environmental health and safety (EHS) professional should be consulted to confirm the appropriate waste codes.

Quantitative Data Summary

For safe and compliant disposal, it is essential to be aware of the known properties of this compound.

PropertyValueReference
Molecular Formula C8H7F3O[3]
Molecular Weight 176.14 g/mol
Physical Form Liquid or Solid or Semi-solid or lump
Purity 98%[3]
GHS Pictogram GHS07 (Exclamation mark)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • The container should be clearly labeled as "Halogenated Organic Waste" and should also list "this compound" as a constituent.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • This area should be in a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents.[4]

    • Ensure the container is stored in secondary containment to prevent spills.

  • Disposal Request:

    • Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations, arrange for its collection by a licensed hazardous waste disposal company.

    • Your institution's Environmental Health and Safety (EHS) department will typically manage this process.

Logical Workflow for Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds sds_available Is SDS Available? consult_sds->sds_available assume_hazardous Assume Hazardous: Halogenated Organic Waste sds_available->assume_hazardous No ppe Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat sds_available->ppe Yes assume_hazardous->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Use a Labeled, Compatible Waste Container segregate->container storage Store in a Designated Satellite Accumulation Area with Secondary Containment container->storage disposal_request Arrange for Pickup by Licensed Hazardous Waste Disposal Company via EHS storage->disposal_request end End: Proper Disposal Complete disposal_request->end

Caption: Disposal Decision Workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult the full Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Essential Safety and Logistical Guidance for Handling 2-(2,4,5-Trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2,4,5-Trifluorophenyl)ethanol. The following procedures are based on available safety data for this compound and structurally similar chemicals, emphasizing a cautious approach to ensure a safe laboratory environment.

Hazard Identification and Classification

Based on available data, this compound is classified with the following hazards:

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin irritationH315: Causes skin irritation
Eye irritationH320: Causes eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.
Respiratory Protection Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if aerosol generation is possible.[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Pre-Handling Check: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Handling: Use only under a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[4] Do not breathe mist, vapors, or spray.[3]

  • Post-Handling: Wash hands thoroughly after handling.[4] Clean all equipment and the work area to prevent secondary contamination.

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting.
Spill For small spills, absorb with an inert material and place in a suitable disposal container. For large spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container.[5] Do not mix with other waste streams.

  • Disposal Route: Dispose of this chemical as hazardous waste through a licensed disposal company.[6] It should not be disposed of down the drain or in regular trash.[7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[5][7] After rinsing, the container can be disposed of as regular waste.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS and Safety Protocols prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Secure Compound After Use handle2->handle3 clean1 Decontaminate Work Area and Equipment handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste via Licensed Contractor clean2->clean3 clean4 Doff and Dispose of/Clean PPE clean3->clean4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4,5-Trifluorophenyl)ethanol
Reactant of Route 2
2-(2,4,5-Trifluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.